molecular formula C14H16ClF3N6O B11819883 Syk Inhibitor II hydrochloride

Syk Inhibitor II hydrochloride

Número de catálogo: B11819883
Peso molecular: 376.76 g/mol
Clave InChI: PVURZQHSTKFHCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Syk Inhibitor II hydrochloride is a useful research compound. Its molecular formula is C14H16ClF3N6O and its molecular weight is 376.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C14H16ClF3N6O

Peso molecular

376.76 g/mol

Nombre IUPAC

2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C14H15F3N6O.ClH/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18;/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23);1H

Clave InChI

PVURZQHSTKFHCH-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F.Cl

Origen del producto

United States

Foundational & Exploratory

Syk Inhibitor II Hydrochloride: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for Syk Inhibitor II hydrochloride, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). It consolidates key quantitative data, details common experimental methodologies, and illustrates the critical signaling pathways involved.

Core Mechanism of Action

This compound is a cell-permeable, pyrimidine-carboxamide compound that functions as a potent, selective, reversible, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical non-receptor tyrosine kinase that plays a central role in the intracellular signaling cascades of various immune cells, including B cells, mast cells, neutrophils, and macrophages.[4][5]

The primary mechanism of Syk Inhibitor II involves binding to the ATP-binding pocket within the catalytic domain of the Syk enzyme.[] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of Syk at key tyrosine residues (such as Y525 and Y526) which is essential for its full activation.[][7]

By preventing Syk activation, the inhibitor effectively halts the transduction of signals downstream from a variety of cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors (FcR).[8][9][10] Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on these receptors, and its activation is a pivotal step in initiating cellular responses.[4][11] Consequently, inhibition of Syk disrupts major downstream signaling pathways, including those mediated by Phospholipase C gamma (PLCγ), the Mitogen-Activated Protein Kinase (MAPK) cascade, and the PI3K/Akt pathway, ultimately leading to the suppression of inflammatory and allergic responses.[][8][11][12]

Quantitative Data and Specificity

Syk Inhibitor II demonstrates high potency for Syk with significant selectivity over other related kinases. The following tables summarize its inhibitory activity from in vitro and cellular assays. Note: Data for BAY 61-3606, a closely related and extensively studied Syk inhibitor, is included for a comprehensive overview.

Table 1: In Vitro Inhibitory Activity

CompoundTargetParameterValueReference(s)
Syk Inhibitor II Syk IC₅₀ 41 nM [1][2][3]
PKCεIC₅₀5.1 µM[1][2]
PKCβIIIC₅₀11 µM[1][2]
ZAP-70IC₅₀11.2 µM[1][2]
BtkIC₅₀15.5 µM[1][2]
ItkIC₅₀22.6 µM[1][2]
BAY 61-3606 Syk Kᵢ 7.5 nM [10][12][13]
Syk IC₅₀ 10 nM [12]
CDK9IC₅₀37 nM[13][14]
Lyn, Fyn, Src, Itk, BtkKᵢ> 4.7 µM[10][13]

Table 2: Cellular Activity

CompoundAssayCell TypeParameterValueReference(s)
Syk Inhibitor II FcεRI-mediated 5-HT ReleaseRBL-2H3IC₅₀460 nM[1][2][3]
Passive Cutaneous AnaphylaxisMiceID₅₀13.2 mg/kg[1][3]
BAY 61-3606 Mast Cell DegranulationHuman Mast CellsIC₅₀5 - 46 nM[10]
BCR-induced Ca²⁺ MobilizationRamos B-cellsIC₅₀81 nM[10]

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using Graphviz, illustrate the Syk signaling pathway and a standard experimental workflow for assessing inhibitor potency.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor BCR / FcR ITAM ITAM Src_Kinase Src Family Kinase (e.g., Lyn, Fyn) pITAM p-ITAM Src_Kinase->ITAM Syk Syk pITAM->Syk recruits pSyk p-Syk (Active) Syk->pSyk autophosphorylates PLCg PLCγ pSyk->PLCg PI3K PI3K pSyk->PI3K VAV Vav pSyk->VAV Inhibitor Syk Inhibitor II Inhibitor->Syk inhibits IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt MAPK MAPK (ERK, JNK, p38) VAV->MAPK Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Transcription Gene Transcription (NF-κB, NFAT) Akt->Transcription MAPK->Transcription Cell_Response Cellular Responses (Degranulation, Cytokine Release) Ca_Mobilization->Cell_Response Transcription->Cell_Response

Caption: Syk signaling pathway initiated by receptor activation and inhibited by Syk Inhibitor II.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents 1. Prepare Reagents: - Recombinant Syk Enzyme - Kinase Buffer - Peptide Substrate - ATP (radiolabeled or cold) - Syk Inhibitor II (serial dilution) Assay_Plate 2. Add to 96-well Plate: - Syk Enzyme - Inhibitor Dilutions - Substrate Reagents->Assay_Plate Incubate1 3. Pre-incubate Assay_Plate->Incubate1 Add_ATP 4. Initiate Reaction: Add ATP Incubate1->Add_ATP Incubate2 5. Incubate at RT (e.g., 30-60 min) Add_ATP->Incubate2 Stop_Reaction 6. Stop Reaction (e.g., add EDTA) Incubate2->Stop_Reaction Detect_Signal 7. Detect Phosphorylation (e.g., Luminescence, Radioactivity, Fluorescence) Stop_Reaction->Detect_Signal Analyze 8. Data Analysis: Plot Signal vs. [Inhibitor] Calculate IC₅₀ Detect_Signal->Analyze

Caption: General experimental workflow for an in vitro Syk kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are protocols for key experiments used to characterize Syk Inhibitor II.

In Vitro Kinase Inhibition Assay (Luminescent)

This biochemical assay measures the direct inhibition of recombinant Syk kinase activity. Commercial kits, such as the SYK Assay Kit from BPS Bioscience, are frequently used.[15]

  • Objective: To determine the IC₅₀ value of Syk Inhibitor II against purified Syk enzyme.

  • Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide by Syk. Remaining ATP is detected using a luciferase/luciferin reaction, where the light signal is inversely proportional to Syk activity.

  • Methodology:

    • Reagent Preparation: Thaw and prepare recombinant human Syk enzyme, Poly(Glu, Tyr) 4:1 substrate, ATP, and kinase assay buffer as per the manufacturer's instructions. Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

    • Reaction Setup: To a 96-well white plate, add 5 µL of the diluted inhibitor or vehicle (DMSO control). Add 20 µL of a master mix containing the Syk enzyme and substrate.

    • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well. Incubate the plate at 30°C for 45 minutes.

    • Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.

    • Data Acquisition: Measure luminescence using a microplate reader.

    • Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cellular Mast Cell Degranulation Assay

This cell-based functional assay measures the ability of an inhibitor to block antigen-induced degranulation in mast cells, a key event in the allergic response.

  • Objective: To determine the IC₅₀ of Syk Inhibitor II for inhibiting FcεRI-mediated degranulation.

  • Principle: The release of the enzyme β-hexosaminidase from mast cell granules upon antigen stimulation is measured using a colorimetric substrate. Inhibition of Syk blocks the signaling cascade leading to degranulation.

  • Methodology:

    • Cell Culture and Sensitization: Culture rat basophilic leukemia cells (RBL-2H3) in appropriate media. Sensitize the cells by incubating them overnight with anti-DNP IgE (e.g., 0.5 µg/mL).

    • Inhibitor Treatment: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE. Add serial dilutions of Syk Inhibitor II (prepared in Tyrode's buffer) to the cells and incubate for 1 hour at 37°C.

    • Antigen Challenge: Trigger degranulation by adding DNP-HSA antigen (e.g., 10 µg/mL) to the wells. Incubate for 30-60 minutes at 37°C. A control for total β-hexosaminidase release is prepared by lysing a set of cells with Triton X-100.

    • Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant from each well.

    • Enzymatic Assay: In a separate 96-well plate, mix an aliquot of the supernatant with a solution of 4-nitrophenyl N-acetyl-β-D-glucosaminide (p-NAG) in citrate buffer. Incubate for 1 hour at 37°C.

    • Data Acquisition: Stop the reaction by adding a high pH stop solution (e.g., Na₂CO₃/NaHCO₃ buffer). Measure the absorbance at 405 nm.

    • Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (lysed cells). Determine the IC₅₀ value by plotting the percentage of inhibition against inhibitor concentration.[16]

Western Blot Analysis of Syk Phosphorylation

This assay provides direct evidence of target engagement within a cellular context by measuring the phosphorylation state of Syk or its downstream substrates.

  • Objective: To confirm that Syk Inhibitor II blocks the phosphorylation of Syk in stimulated cells.

  • Methodology:

    • Cell Culture and Starvation: Culture an appropriate cell line (e.g., SH-SY5Y neuroblastoma cells or primary B-cells) to ~80% confluency. Starve the cells in serum-free media for 4-6 hours.

    • Inhibitor Pre-treatment: Treat the cells with varying concentrations of Syk Inhibitor II or vehicle for 1-2 hours.

    • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells, pervanadate, or H₂O₂) for a short period (5-15 minutes) to induce Syk phosphorylation.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated Syk (e.g., anti-pSyk Y525/526). Subsequently, probe with an HRP-conjugated secondary antibody. To ensure equal loading, strip the membrane and re-probe for total Syk and a loading control like β-actin or GAPDH.

    • Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in Syk phosphorylation relative to the stimulated control.[12][17]

References

The Function of Syk Inhibitor II Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen Tyrosine Kinase (Syk) Inhibitor II hydrochloride is a potent and selective, cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial in signal transduction for various immune cells.[1][2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of Syk Inhibitor II hydrochloride, tailored for professionals in research and drug development.

Core Mechanism of Action

This compound is a pyrimidine-carboxamide compound that functions as a reversible and ATP-competitive inhibitor of Syk.[1][3] By binding to the ATP-binding site of the kinase, it prevents the phosphorylation and subsequent activation of Syk.[4] This blockade disrupts downstream signaling cascades initiated by immunoreceptors, thereby modulating immune cell responses.[1][4]

Syk plays a pivotal role in signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.[4] Its activation, following antigen binding to receptors like the B-cell receptor (BCR) or the high-affinity IgE receptor (FcεRI), triggers a cascade of events leading to cell proliferation, differentiation, and the release of inflammatory mediators.[4][5][6] this compound, by targeting Syk, effectively dampens these immune responses, making it a valuable tool for studying and potentially treating conditions characterized by immune dysregulation.[4][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity
TargetIC50Assay TypeReference(s)
Syk 41 nM Cell-free kinase assay[1][2][3]
PKCε5.1 µMCell-free kinase assay[1][3]
PKCβII11 µMCell-free kinase assay[1][3]
ZAP-7011.2 µMCell-free kinase assay[1][3]
Btk15.5 µMCell-free kinase assay[1][3]
Itk22.6 µMCell-free kinase assay[1][3]
FcεRI-mediated 5-HT release460 nMRBL-2H3 cell-based assay[1][3]
Band 3 Tyrosine Phosphorylation1.72 µMDiamide-treated erythrocyte assay[7]
Table 2: In Vivo Efficacy
ModelEndpointID50Administration RouteReference(s)
Passive Cutaneous Anaphylaxis (Mouse)Inhibition of dye leakage13.2 mg/kgSubcutaneous (s.c.)[1][3]

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the central role of Syk in key immunological signaling pathways and the point of inhibition by this compound.

B-Cell Receptor (BCR) Signaling

BCR_Signaling cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR ITAM Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PKC PKC PLCg2->PKC Ca_mobilization Ca²⁺ Mobilization PLCg2->Ca_mobilization Transcription_Factors Transcription Factors (e.g., NF-κB, NFAT) PKC->Transcription_Factors Ca_mobilization->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Antibody Production) Transcription_Factors->Gene_Expression Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk

Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound.

FcεRI Signaling in Mast Cells

FceRI_Signaling cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Activation Syk Syk FceRI->Syk IgE IgE IgE->FceRI Cross-linking Antigen Antigen Antigen->IgE Lyn->FceRI ITAM Phosphorylation LAT LAT Syk->LAT Phosphorylation Cytokine_Production Cytokine & Chemokine Production Syk->Cytokine_Production PLCg1 PLCγ1 LAT->PLCg1 Activation Ca_mobilization Ca²⁺ Mobilization PLCg1->Ca_mobilization Degranulation Degranulation (Histamine, Serotonin Release) Ca_mobilization->Degranulation Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk

Caption: FcεRI signaling in mast cells leading to degranulation and the inhibitory role of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Syk Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Syk kinase.

Methodology:

  • A solution of this compound is prepared in DMSO at various concentrations.

  • A 2 µL aliquot of the inhibitor solution is added to each well of an Optiplate™.

  • 50 µL of a reaction solution is added to each well. The reaction solution contains:

    • 20–200 ng of recombinant Syk kinase

    • 50 mM Tris–HCl (pH 7.0–8.0)

    • 10 mM MgCl2 or MnCl2

    • 50 mM NaCl

    • 1 mM DTT

    • Optimum concentration of a substrate peptide

    • 0.1 µCi [γ-33P]ATP (10 mCi/mL)

  • The plate is incubated at room temperature for 1 hour to allow for tyrosine phosphorylation of the substrate.

  • The reaction is terminated by adding 150 µL of a stop solution containing PBS, 0.25 mg SPA beads, 50 µM ATP, 5 mM EDTA, and 1% Triton X-100.

  • The plate is sealed, stirred, and incubated at room temperature for 15 minutes.

  • The plate is then centrifuged at 1500 rpm for 3 minutes to pellet the beads.

  • The amount of incorporated 33P is determined using a suitable counter, and the IC50 value is calculated from the dose-response curve.[1]

FcεRI-Mediated Serotonin (5-HT) Release Assay in RBL-2H3 Cells

Objective: To assess the inhibitory effect of this compound on IgE-mediated degranulation in a mast cell line.

Methodology:

  • Rat basophilic leukemia (RBL-2H3) cells are sensitized with anti-DNP IgE.

  • The sensitized cells are washed and then pre-incubated with varying concentrations of this compound.

  • Degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

  • The supernatant is collected, and the amount of released serotonin (5-HT) is quantified. This can be done using methods such as HPLC with fluorescent detection or by using radiolabeled serotonin and measuring its release.[8][9][10]

  • The IC50 value is determined by plotting the percentage of inhibition of serotonin release against the concentration of the inhibitor.[1][3]

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in an IgE-mediated allergic reaction model.

Methodology:

  • Mice (e.g., BALB/c) are passively sensitized by an intradermal injection of anti-DNP IgE into one ear.[11]

  • After 24 hours, the mice are administered this compound via a subcutaneous (s.c.) route.[1][3]

  • Following a set pre-treatment time (e.g., 30-60 minutes), the mice are challenged intravenously with DNP-HSA mixed with Evans blue dye.[11]

  • The Evans blue dye extravasates into the ear tissue at the site of the allergic reaction, causing a visible blueing.

  • After a defined period, the mice are euthanized, and the ears are collected.

  • The Evans blue dye is extracted from the ear tissue, and its concentration is measured spectrophotometrically.[11]

  • The dose at which a 50% inhibition of dye extravasation is observed (ID50) is calculated to determine the in vivo potency of the inhibitor.[1]

Applications in Research and Drug Development

This compound serves as a critical tool for:

  • Studying Allergic and Inflammatory Responses: Its ability to block mast cell degranulation makes it invaluable for investigating the mechanisms of allergic reactions and inflammation.[7]

  • Investigating Autoimmune Diseases: Given Syk's role in B-cell activation, this inhibitor is used in preclinical models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus to explore the therapeutic potential of Syk inhibition.[12]

  • Cancer Research: The aberrant expression and activity of Syk in certain hematological malignancies, such as B-cell lymphomas, have made this compound a useful probe for studying cancer cell proliferation and survival pathways.[12]

  • Drug Discovery and Target Validation: As a selective Syk inhibitor, it serves as a reference compound in the development and screening of new, more potent, and selective Syk inhibitors for therapeutic use.

References

The Discovery and Development of Syk Inhibitor II Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Syk Inhibitor II hydrochloride, a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk). This document details its mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization.

Introduction: Targeting Syk Kinase

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] Upon activation by immunoreceptors, Syk initiates a cascade of downstream signaling events that lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[2][3] Consequently, inhibiting Syk has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1] this compound, a pyrimidine-5-carboxamide derivative, was developed as a potent and selective tool to probe the function of Syk and as a lead compound for potential therapeutic agents.[4]

Discovery and Lead Optimization

This compound, identified as compound 9a in its discovery publication, emerged from a focused effort to develop novel Syk inhibitors based on a 4-anilinopyrimidine-5-carboxamide scaffold.[4] The discovery process involved systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of the initial hit compounds.

Key findings from the SAR studies indicated that:

  • An aminoethylamino moiety at the 2-position of the pyrimidine ring was crucial for Syk inhibitory activity.[4]

  • Substitution at the meta-position of the anilino moiety at the 4-position was preferred for optimal activity.[4]

These optimization efforts led to the identification of Syk Inhibitor II as a compound with high potency against Syk and significant selectivity over other kinases.[4]

Mechanism of Action

Syk Inhibitor II acts as a reversible and ATP-competitive inhibitor of Syk.[2][5] It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of Syk and its subsequent activation.[1] This blockade of Syk activation disrupts downstream signaling pathways, thereby inhibiting the release of inflammatory mediators, such as serotonin from mast cells.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

TargetIC50Assay TypeReference
Syk 41 nM Enzymatic Assay [2][5][6]
PKCε5.1 µMEnzymatic Assay[2][5][6]
PKCβII11 µMEnzymatic Assay[2][5]
ZAP-7011.2 µMEnzymatic Assay[2][5][6]
Btk15.5 µMEnzymatic Assay[2][5][6]
Itk22.6 µMEnzymatic Assay[2][5][6]

Table 2: Cellular and In Vivo Activity

ActivityIC50 / ID50ModelReference
5-HT Release Inhibition 460 nM RBL-2H3 Cells [2][5][6]
Passive Cutaneous Anaphylaxis 13.2 mg/kg (s.c.) Mice [2][6]

Table 3: Computational Data

ParameterValueMethodReference
Estimated Ki 1.72 µM Docking Analysis [5]
Binding Energy -7.28 kcal/mol Docking Analysis [5]

Signaling Pathways and Experimental Workflows

Syk Signaling Pathway in Mast Cells

The following diagram illustrates the central role of Syk in the IgE-mediated signaling cascade in mast cells, which leads to degranulation and the release of inflammatory mediators.

Syk_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates Syk_Inhibitor_II Syk Inhibitor II (hydrochloride) Syk_Inhibitor_II->Syk Inhibits PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Degranulation Degranulation (e.g., Serotonin Release) Ca_Mobilization->Degranulation PKC_Activation->Degranulation

Caption: Syk signaling cascade in mast cells leading to degranulation.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for characterizing a Syk inhibitor, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Enzyme_Assay Syk Kinase Assay (IC50 Determination) Selectivity_Screen Kinase Selectivity Panel (Off-target Effects) Enzyme_Assay->Selectivity_Screen Confirm Selectivity RBL_Assay RBL-2H3 Serotonin Release (Cellular Potency) Selectivity_Screen->RBL_Assay Validate in Cells PCA_Model Passive Cutaneous Anaphylaxis (In Vivo Efficacy) RBL_Assay->PCA_Model Test in Animal Model

Caption: Workflow for the characterization of Syk Inhibitor II.

Experimental Protocols

In Vitro Syk Kinase Assay

This protocol is adapted from the methods described for the discovery of pyrimidine-5-carboxamide derivatives.[4]

Objective: To determine the in vitro inhibitory activity of Syk Inhibitor II against Syk kinase.

Materials:

  • Recombinant human Syk kinase

  • Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • This compound dissolved in DMSO

  • [γ-³³P]ATP

  • Streptavidin-coated plates

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, biotinylated peptide substrate, and recombinant Syk kinase.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for Syk.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

RBL-2H3 Cell-Based Serotonin Release Assay

This protocol is based on the methods used to assess the cellular activity of Syk inhibitors.[4]

Objective: To measure the inhibitory effect of Syk Inhibitor II on IgE-mediated serotonin release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-HSA (Dinitrophenyl-human serum albumin)

  • Tyrode's buffer

  • This compound dissolved in DMSO

  • Triton X-100

  • OPT (o-phthalaldehyde) reagent

  • Fluorometer

Procedure:

  • Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

  • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Pre-incubate the sensitized cells with various concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.

  • Induce degranulation by challenging the cells with DNP-HSA for 30 minutes at 37°C.

  • Pellet the cells by centrifugation.

  • Collect the supernatant to measure released serotonin.

  • Lyse the cell pellet with Triton X-100 to measure the total cellular serotonin.

  • Add OPT reagent to both the supernatant and the lysed cell pellet samples and incubate to form a fluorescent product with serotonin.

  • Measure the fluorescence using a fluorometer.

  • Calculate the percentage of serotonin release for each condition and determine the IC50 value.

Mouse Passive Cutaneous Anaphylaxis (PCA) Model

This in vivo protocol is adapted from the methods described for evaluating the anti-allergic effects of Syk inhibitors.[4]

Objective: To determine the in vivo efficacy of this compound in an IgE-mediated allergic reaction model.

Materials:

  • ICR mice (or other suitable strain)

  • Anti-DNP IgE

  • DNP-HSA

  • Evans blue dye

  • This compound formulated for subcutaneous administration

  • Saline solution

Procedure:

  • Passively sensitize the mice by intradermal injection of anti-DNP IgE into one ear.

  • After 24 hours, administer this compound subcutaneously at various doses. The control group receives the vehicle.

  • After 30 minutes, induce an anaphylactic reaction by intravenous injection of a mixture of DNP-HSA and Evans blue dye.

  • After a set time (e.g., 20-30 minutes), euthanize the mice and dissect the ears.

  • Extract the Evans blue dye from the ear tissue using a suitable solvent (e.g., formamide).

  • Quantify the amount of extravasated dye by measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percent inhibition of the allergic reaction for each dose and determine the ID50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Syk kinase. Its discovery and development have provided a valuable chemical tool for elucidating the role of Syk in various physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in the fields of immunology, inflammation, and drug discovery. The pyrimidine-5-carboxamide scaffold of Syk Inhibitor II has served as a foundation for the development of other kinase inhibitors, highlighting its importance in medicinal chemistry.

References

The Lynchpin of Inflammation: A Technical Guide to Spleen Tyrosine Kinase (Syk) in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that has emerged as a critical mediator in a multitude of inflammatory signaling cascades. Primarily expressed in hematopoietic cells, Syk plays a pivotal role in coupling immune receptors to downstream intracellular pathways, thereby orchestrating cellular responses such as proliferation, differentiation, phagocytosis, and the production of inflammatory mediators. Its central role in both innate and adaptive immunity has positioned Syk as a compelling therapeutic target for a wide range of autoimmune, allergic, and inflammatory diseases. This technical guide provides an in-depth exploration of the function of Syk kinase in key inflammatory pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the complex signaling networks.

Core Signaling Pathways Involving Syk Kinase

Syk is a crucial transducer of signals originating from various immune receptors, most notably those containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). The canonical activation of Syk involves its recruitment to phosphorylated ITAMs via its tandem SH2 domains, leading to its autophosphorylation and subsequent activation of downstream signaling molecules.

Fc Receptor (FcR) Signaling

Fc receptors, upon binding to immunoglobulin-opsonized targets, trigger a potent inflammatory response in cells such as macrophages, neutrophils, mast cells, and B cells. This process is critically dependent on Syk.

  • Activation Cascade: Cross-linking of FcRs by immune complexes leads to the phosphorylation of ITAMs within the receptor complex by Src family kinases. This creates docking sites for the SH2 domains of Syk.[1]

  • Downstream Effects: Activated Syk phosphorylates a host of downstream substrates, including PLCγ, PI3K, and Vav, initiating signaling cascades that result in:

    • Phagocytosis of immune complexes.[2]

    • Degranulation and release of inflammatory mediators (e.g., histamine from mast cells).

    • Production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

    • Antibody-dependent cell-mediated cytotoxicity (ADCC).

FC_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Immune Complex Immune Complex FcR Fc Receptor ITAM ITAM Src_Kinase Src Family Kinase Syk Syk pSyk Activated Syk (pSyk) PLCg PLCγ PI3K PI3K Vav Vav Downstream Downstream Signaling Phagocytosis Phagocytosis Degranulation Degranulation Cytokine_Production Cytokine Production

Toll-Like Receptor (TLR) Signaling

Syk also plays a complex and multifaceted role in signaling downstream of Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system. While MyD88 is a central adaptor for most TLRs, Syk has been shown to modulate TLR signaling, particularly for TLR4 and TLR9.[4][5]

  • TLR4 Signaling: Upon activation by lipopolysaccharide (LPS), TLR4 can signal through a Syk-dependent pathway. Syk is recruited to TLR4 and its activation leads to the induction of pro-inflammatory genes.[6][7] Some studies suggest Syk can negatively regulate TLR4-mediated IFN-β and IL-10 production while promoting inflammatory cytokines like TNF-α and IL-6.[5]

  • TLR9 Signaling: In plasmacytoid dendritic cells (pDCs), Syk is involved in TLR9-mediated production of type I interferons and other cytokines.[3]

TLR_Signaling cluster_membrane Cell/Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand TLR TLR4 / TLR9 MyD88 MyD88 Syk Syk pSyk Activated Syk (pSyk) NFkB_pathway NF-κB Pathway Gene_Expression Gene Expression NFkB_pathway->Gene_Expression Pro-inflammatory Cytokines IRF_pathway IRF Pathway IRF_pathway->Gene_Expression Type I Interferons

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Syk has been identified as a key upstream regulator of NLRP3 inflammasome activation in response to various stimuli, including fungal pathogens and particulate matter.

  • Mechanism of Action: Syk activation, often downstream of C-type lectin receptors (CLRs) recognizing fungal components, leads to the generation of reactive oxygen species (ROS) and potassium efflux, which are critical signals for NLRP3 inflammasome assembly and activation.[8][9]

  • ASC Phosphorylation: Syk can directly phosphorylate the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) at tyrosine residues Y146 and Y187. This phosphorylation is critical for ASC oligomerization and the recruitment of pro-caspase-1, thereby promoting inflammasome formation.[10]

NLRP3_Inflammasome_Activation Stimuli Fungal Pathogens / Particulates CLR C-type Lectin Receptor Stimuli->CLR Syk Syk CLR->Syk Activation pSyk Activated Syk (pSyk) Syk->pSyk ROS ROS Production pSyk->ROS K_efflux K+ Efflux pSyk->K_efflux ASC ASC pSyk->ASC Phosphorylation NLRP3 NLRP3 ROS->NLRP3 Activation K_efflux->NLRP3 Activation NLRP3->ASC Recruitment pASC Phosphorylated ASC ASC->pASC Pro_Casp1 Pro-Caspase-1 pASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b

Quantitative Data on Syk Kinase Inhibition

The development of small molecule inhibitors targeting Syk has provided valuable tools to probe its function and has shown therapeutic promise. The following tables summarize key quantitative data for several prominent Syk inhibitors.

Table 1: In Vitro Potency of Syk Inhibitors
InhibitorTarget(s)IC50 (nM) - Enzymatic AssayCell-based Assay Potency (EC50/IC50, nM)Cell Type / AssayReference(s)
Fostamatinib (R406) Syk41267 (Syk inhibition)Human Ramos cells[1]
56 (Degranulation)Human Mast Cells[4][11]
Inhibits TNFα, IL-8, GM-CSFHuman Mast Cells[11]
Entospletinib (GS-9973) Syk7.7Inhibits BCR-mediated activation & proliferationB-cells[3][12][13]
Inhibits immune complex-stimulated cytokine productionMonocytes[12][13]
Cerdulatinib (PRT062070) Syk, JAK1/2/3, Tyk232 (Syk)110 (CD69 expression)B-cells[14][15]
12 (JAK1)[14][15]
6 (JAK2)[14][15]
8 (JAK3)[14][15]
Lanraplenib (GS-9876) Syk9.524-51 (Phosphorylation of downstream targets)Human B-cells[10][16]
112 (CD69 expression)Human B-cells[10]
164 (CD86 expression)Human B-cells[10]
121 (TNFα release)Human Macrophages[17]
9 (IL-1β release)Human Macrophages[17]

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

Detailed Methodologies for Key Experiments

Experimental Workflow: General Overview

Experimental_Workflow Cell_Culture Cell Culture & Stimulation Syk_Inhibition Syk Inhibitor Treatment Cell_Culture->Syk_Inhibition Lysate_Prep Cell Lysate Preparation Syk_Inhibition->Lysate_Prep Cellular_Assay Cellular Assays Syk_Inhibition->Cellular_Assay IP Immunoprecipitation (Syk/p-Syk) Lysate_Prep->IP WB Western Blotting (p-Syk, downstream targets) Lysate_Prep->WB Kinase_Assay In Vitro Kinase Assay Lysate_Prep->Kinase_Assay IP->WB Data_Analysis Data Analysis & Interpretation WB->Data_Analysis Kinase_Assay->Data_Analysis Phagocytosis Phagocytosis Cellular_Assay->Phagocytosis Cytokine_ELISA Cytokine ELISA Cellular_Assay->Cytokine_ELISA Flow_Cytometry Flow Cytometry (p-Syk) Cellular_Assay->Flow_Cytometry Phagocytosis->Data_Analysis Cytokine_ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

In Vitro Syk Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Materials:

    • Recombinant active Syk kinase

    • Syk kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (Syk inhibitors)

    • 96-well white plates

  • Procedure:

    • Prepare a reaction mixture containing Syk kinase, substrate, and kinase buffer in a 96-well plate.

    • Add the test compound at various concentrations or vehicle control.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 15-60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition of Syk activity for each compound concentration and determine the IC50 value.[11]

Immunoprecipitation (IP) of Syk

This technique is used to isolate Syk from a cell lysate to study its phosphorylation status or interacting proteins.

  • Materials:

    • Cell lysate from stimulated or unstimulated cells

    • Anti-Syk antibody (e.g., 2.0 µg per IP)[18][19]

    • Protein A/G agarose or magnetic beads

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Wash buffer (e.g., PBS with 0.1% Tween-20)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Procedure:

    • Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-Syk antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them three to five times with cold wash buffer.

    • Elute the immunoprecipitated Syk by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • The eluted proteins are now ready for analysis by Western blotting.

Western Blotting for Phospho-Syk (p-Syk)

This method is used to detect the phosphorylated (active) form of Syk.

  • Materials:

    • Immunoprecipitated Syk or total cell lysate

    • Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total Syk

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

    • Chemiluminescent substrate

  • Procedure:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Syk antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[20][21][22][23][24][25]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an anti-total Syk antibody.

Macrophage Phagocytosis Assay

This assay measures the ability of macrophages to engulf particles, a process often dependent on Syk signaling.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Opsonized particles (e.g., IgG-coated fluorescent beads or bacteria)

    • Syk inhibitor or vehicle control

    • Culture medium

    • Trypan blue

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Plate RAW 264.7 cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with the Syk inhibitor or vehicle for a specified time (e.g., 1 hour).

    • Add the opsonized fluorescent particles to the cells and incubate at 37°C to allow for phagocytosis (e.g., 30-60 minutes).

    • Wash the cells with cold PBS to remove non-internalized particles.

    • Quench the fluorescence of extracellular particles using trypan blue.

    • Quantify the phagocytic activity by measuring the fluorescence intensity per cell using a fluorescence microscope or by analyzing the percentage of fluorescent cells and their mean fluorescence intensity using a flow cytometer.[6][9][26][27][28][29]

Cytokine Release Assay (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) secreted by immune cells following stimulation.

  • Materials:

    • Immune cells (e.g., macrophages, monocytes, dendritic cells)

    • Stimulant (e.g., LPS, immune complexes)

    • Syk inhibitor or vehicle control

    • ELISA kit for the specific cytokine of interest

  • Procedure:

    • Plate the cells and pre-treat with the Syk inhibitor or vehicle.

    • Stimulate the cells with the appropriate agonist (e.g., 1 µg/mL LPS for macrophages) for a specified time (e.g., 4-24 hours).[5][8][30]

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to generate a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.[31][32]

Conclusion

Syk kinase stands as a central node in the complex web of inflammatory signaling. Its involvement in multiple pathways, including those downstream of Fc receptors, Toll-like receptors, and the NLRP3 inflammasome, underscores its significance in the initiation and propagation of inflammatory responses. The development of potent and selective Syk inhibitors has not only advanced our understanding of these pathways but also opened new avenues for therapeutic intervention in a host of inflammatory and autoimmune disorders. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the intricacies of Syk-mediated inflammation and harnessing this knowledge for the development of novel therapeutics.

References

Unveiling the Target: A Technical Guide to Syk Inhibitor II Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Syk Inhibitor II hydrochloride, a potent and selective ATP-competitive inhibitor of Spleen tyrosine kinase (Syk). This document outlines the inhibitor's target protein, its mechanism of action, and its activity in various experimental models. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development efforts in immunology, oncology, and beyond.

Core Target: Spleen Tyrosine Kinase (Syk)

This compound primarily targets Spleen tyrosine kinase (Syk) , a 72 kDa non-receptor tyrosine kinase crucial for signal transduction in various immune cells.[1][2] Syk is a key mediator of signaling downstream of immunoreceptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and C-type lectins.[1][3] Its activation is a critical step in initiating a cascade of downstream signaling events that regulate cellular responses such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[3][4]

Structurally, Syk contains two N-terminal SH2 domains, a kinase domain, and linker regions.[1] The binding of the SH2 domains to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on receptor chains triggers a conformational change, leading to Syk activation and autophosphorylation.[5]

Quantitative Data Summary

This compound demonstrates high potency and selectivity for Syk. The following tables summarize its inhibitory activity against Syk and a panel of other kinases, as well as its functional effects in cellular and in vivo models.

Target Kinase IC50 Assay Type
Syk 41 nM Cell-free
PKCε5.1 µMCell-free
PKCβII11 µMCell-free
ZAP-7011.2 µMCell-free
Btk15.5 µMCell-free
Itk22.6 µMCell-free
Table 1: Kinase Selectivity Profile of Syk Inhibitor II.[6][7]
Functional Assay Parameter Value Model System
Inhibition of 5-HT releaseIC50460 nMRBL-2H3 cells
Inhibition of passive cutaneous anaphylaxisID5013.2 mg/kgMice
Table 2: In Vitro and In Vivo Activity of Syk Inhibitor II.[7]

Syk Signaling Pathway and Inhibition

Upon immunoreceptor engagement, Syk is recruited to phosphorylated ITAMs and becomes activated. Activated Syk then phosphorylates a multitude of downstream substrates, including phospholipase Cγ (PLCγ) and the p85 subunit of phosphoinositide 3-kinase (PI3K), as well as adaptor proteins like SLP-76.[1] This initiates signaling cascades that lead to calcium mobilization, activation of protein kinase C (PKC), and the MAPK/Erk pathway, ultimately resulting in various cellular responses.[8] Syk Inhibitor II, acting as an ATP-competitive inhibitor, blocks the kinase activity of Syk, thereby preventing the phosphorylation of its downstream targets and abrogating the signaling cascade.[6]

Syk_Signaling_Pathway Receptor Immunoreceptor (BCR, FcR) ITAM ITAM Receptor->ITAM Ligand Binding Syk Syk ITAM->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg Phosphorylation PI3K PI3K Syk->PI3K Phosphorylation SLP76 SLP-76 Syk->SLP76 Phosphorylation Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization PKC_Activation PKC Activation PLCg->PKC_Activation MAPK_Erk MAPK/Erk Pathway SLP76->MAPK_Erk Cellular_Response Cellular Response (e.g., Degranulation) Ca_Mobilization->Cellular_Response PKC_Activation->Cellular_Response MAPK_Erk->Cellular_Response Inhibitor Syk Inhibitor II hydrochloride Inhibitor->Syk

Syk Signaling Pathway and Point of Inhibition.

Experimental Protocols

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a generic HTRF-based assay to determine the in vitro potency of this compound against Syk kinase.

Materials:

  • Recombinant Syk enzyme

  • Biotinylated peptide substrate (e.g., poly-GT-biotin or KinEASE TK substrate-biotin)

  • ATP

  • This compound

  • HTRF Kinase Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA, 0.02% NaN₃.[9]

  • HTRF Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA.[9]

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in HTRF Kinase Buffer.

  • In a 384-well plate, add the inhibitor solution.

  • Add the Syk enzyme solution (e.g., 1-7 nM final concentration) to the wells containing the inhibitor and incubate for 15 minutes at room temperature.[9]

  • Add the biotinylated peptide substrate (e.g., 0.1 µM final concentration).[9]

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Km for Syk, e.g., 10 µM).[9]

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

  • Stop the reaction by adding HTRF Detection Buffer containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader with excitation at 337 nm and dual emission at 620 nm and 665 nm.[9]

  • Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

HTRF_Assay_Workflow Start Start Add_Inhibitor Add Syk Inhibitor II to 384-well plate Start->Add_Inhibitor Add_Enzyme Add Syk Enzyme Add_Inhibitor->Add_Enzyme Incubate1 Incubate (15 min) Add_Enzyme->Incubate1 Add_Substrate Add Biotinylated Peptide Substrate Incubate1->Add_Substrate Add_ATP Add ATP to Initiate Reaction Add_Substrate->Add_ATP Incubate2 Incubate (30-60 min) Add_ATP->Incubate2 Stop_Reaction Stop Reaction & Add Detection Reagents Incubate2->Stop_Reaction Incubate3 Incubate (60 min) Stop_Reaction->Incubate3 Read_Plate Read HTRF Signal Incubate3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

HTRF Kinase Assay Workflow.
Cellular Assay: Inhibition of 5-HT Release from RBL-2H3 Cells

This protocol outlines a method to assess the functional activity of this compound by measuring its ability to inhibit antigen-stimulated serotonin (5-HT) release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Tyrode's buffer

  • Triton X-100

  • Ortho-phthalaldehyde (OPT)

  • Spectrofluorometer

Procedure:

  • Seed RBL-2H3 cells in a 24-well plate and culture overnight.

  • Sensitize the cells by incubating with anti-DNP IgE for 2 hours at 37°C.

  • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Stimulate the cells by adding DNP-BSA and incubate for 30 minutes at 37°C to induce degranulation and 5-HT release.

  • Collect the supernatant.

  • Lyse the remaining cells with Triton X-100 to determine the total 5-HT content.

  • To both the supernatant and cell lysate samples, add OPT reagent and heat to induce a fluorescent reaction with 5-HT.

  • Measure the fluorescence on a spectrofluorometer.

  • Calculate the percentage of 5-HT release for each condition and determine the IC50 value for the inhibition of 5-HT release.

Conclusion

This compound is a valuable research tool for investigating the roles of Spleen tyrosine kinase in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting Syk-mediated signaling pathways. The data and protocols presented in this guide are intended to facilitate further exploration of Syk as a therapeutic target in autoimmune diseases, allergic conditions, and certain hematological malignancies.

References

An In-depth Technical Guide to Syk Inhibitor II Hydrochloride: An ATP-Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Syk Inhibitor II hydrochloride, a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk). This document details its mechanism of action, inhibitory activity, and selectivity profile. Furthermore, it offers detailed experimental protocols for key in vitro and in vivo assays and visualizes critical signaling pathways and experimental workflows.

Introduction to Spleen Tyrosine Kinase (Syk) and its Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B-cells, mast cells, neutrophils, and macrophages.[1] Upon engagement of immune receptors such as the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI), Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complexes.[2][3] This initiates a downstream signaling cascade involving the phosphorylation of multiple substrate proteins, leading to cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[4] Consequently, Syk has emerged as a significant therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[1]

This compound is a cell-permeable, pyrimidine-carboxamide compound that acts as a potent, selective, and reversible inhibitor of Syk.[5][6] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and halting the downstream signaling cascade.[1][5]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Assay TypeReference
Syk41 nMCell-free kinase assay[5][7]
5-HT release460 nMRBL-2H3 cells[7]
Table 2: Kinase Selectivity Profile of Syk Inhibitor II
KinaseIC50 (µM)Reference
PKCε5.1[5][7]
PKCβII11[5]
ZAP-7011.2[5][7]
Btk15.5[5][7]
Itk22.6[5][7]
Table 3: In Vivo Efficacy of Syk Inhibitor II
ModelID50AdministrationReference
Passive Cutaneous Anaphylaxis (Mouse)13.2 mg/kgSubcutaneous[5][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of Syk inhibitors. The following sections provide step-by-step protocols for relevant assays.

In Vitro Kinase Assay (Radiometric)

This protocol is adapted from a general method for determining kinase activity.[5]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant Syk kinase.

Materials:

  • Recombinant Syk kinase (20–200 ng)

  • This compound (or other test compounds) dissolved in DMSO

  • Reaction Buffer: 50 mM Tris–HCl (pH 7–8), 10 mM MgCl2 or MnCl2, 50 mM NaCl, 1 mM DTT

  • Substrate peptide (optimum concentration)

  • [γ-33P]ATP (10 mCi/mL)

  • Optiplate™

  • Termination Solution: PBS containing 0.25 mg SPA beads, 50 µM ATP, 5 mM EDTA, and 1% Triton X-100

  • Centrifuge

Procedure:

  • Prepare the reaction solution containing recombinant kinase, reaction buffer, and substrate peptide.

  • Add 2 µL of the test compound solution in DMSO to each well of the Optiplate™.

  • Add 50 µL of the reaction solution to each well.

  • To initiate the kinase reaction, add 0.1 µCi of [γ-33P]ATP to each well.

  • Incubate the plate at room temperature for 1 hour to allow for tyrosine phosphorylation.

  • Terminate the reaction by adding 150 µL of Termination Solution to each well.

  • Seal the plate, stir, and let it stand at room temperature for 15 minutes.

  • Centrifuge the plate at 1500 rpm for 3 minutes to pellet the SPA beads.

  • Measure the radioactivity using a suitable plate reader to determine the extent of substrate phosphorylation.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FcεRI-Mediated Serotonin (5-HT) Release Assay in RBL-2H3 Cells

This protocol is a standard method to assess mast cell degranulation.

Objective: To evaluate the effect of this compound on IgE-mediated serotonin release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • Tyrode's buffer

  • Triton X-100 (for cell lysis)

  • o-phthalaldehyde (OPT) for fluorescence detection

  • 96-well plates

  • Fluorimeter

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and culture overnight.

  • Sensitize the cells by incubating with anti-DNP IgE for 2 hours.

  • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Induce degranulation by challenging the cells with DNP-HSA for 30 minutes.

  • Centrifuge the plate and collect the supernatant.

  • Lyse the remaining cells in the wells with Triton X-100 to determine the total serotonin content.

  • To measure serotonin, mix the supernatant or cell lysate with OPT and incubate.

  • Measure the fluorescence at an excitation of 360 nm and an emission of 465 nm.

  • Calculate the percentage of serotonin release and determine the IC50 value of the inhibitor.

Passive Cutaneous Anaphylaxis (PCA) in Mice

This in vivo model assesses the effect of inhibitors on IgE-mediated allergic reactions.[2][5][8]

Objective: To determine the in vivo efficacy of this compound in a mouse model of passive cutaneous anaphylaxis.

Materials:

  • Mice

  • Anti-DNP IgE

  • DNP-HSA

  • Evans blue dye

  • This compound

  • Formamide

  • Spectrophotometer

Procedure:

  • Passively sensitize mice by intradermally injecting anti-DNP IgE into one ear. Inject the contralateral ear with saline as a control.

  • After 24 hours, administer this compound (e.g., subcutaneously) 30 minutes before the antigen challenge.

  • Challenge the mice by intravenous injection of DNP-HSA mixed with Evans blue dye.

  • After 30-60 minutes, sacrifice the mice and excise the ears.

  • Extract the Evans blue dye from the ear tissue by incubating in formamide overnight at 63°C.[3]

  • Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer.

  • The amount of dye extravasation is proportional to the severity of the anaphylactic reaction.

  • Calculate the dose-dependent inhibition and the ID50 value.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to Syk inhibition.

ATP_Competitive_Inhibition cluster_Syk Syk Kinase cluster_ligands Ligands cluster_reaction Reaction Syk Syk Kinase ATP-binding site Substrate-binding site Phosphorylation Phosphorylation (Signal Propagation) Syk->Phosphorylation Catalyzes No_Reaction Inhibition (No Signal) Syk->No_Reaction Binding of inhibitor prevents catalysis ATP ATP ATP->Syk:atp Binds Substrate Substrate Substrate->Syk:subst Binds Inhibitor Syk Inhibitor II hydrochloride Inhibitor->Syk:atp Competes with ATP and binds

Caption: ATP-Competitive Inhibition Mechanism of this compound.

Syk_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits & Activates Lyn->FcεRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCg PLCγ Syk->PLCg Phosphorylates Vav Vav Syk->Vav Phosphorylates Btk Btk Syk->Btk Phosphorylates Cytokine Cytokine Production Syk->Cytokine Inhibitor Syk Inhibitor II hydrochloride Inhibitor->Syk Inhibits LAT->PLCg IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_flux Ca²⁺ Mobilization IP3_DAG->Ca_flux Degranulation Degranulation (Histamine, Serotonin Release) Ca_flux->Degranulation

Caption: Simplified Syk Signaling Pathway in Mast Cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay 1. In Vitro Kinase Assay (Determine IC50 against Syk) Selectivity_Screen 2. Kinase Selectivity Profiling (Assess off-target effects) Kinase_Assay->Selectivity_Screen Cell_Assay 3. Cellular Assay (e.g., RBL-2H3) (Measure functional inhibition) Selectivity_Screen->Cell_Assay PK_PD 4. Pharmacokinetics/Pharmacodynamics (Determine exposure and target engagement) Cell_Assay->PK_PD Promising candidates progress to in vivo Efficacy_Model 5. Efficacy Model (e.g., PCA) (Evaluate in vivo therapeutic effect) PK_PD->Efficacy_Model Tox_Study 6. Toxicology Studies (Assess safety profile) Efficacy_Model->Tox_Study

Caption: General Experimental Workflow for Syk Inhibitor Evaluation.

References

The Anti-Allergic Potential of Syk Inhibitor II Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen Tyrosine Kinase (Syk) has emerged as a critical nodal point in the intracellular signaling cascades that govern allergic responses. Its central role in mediating the effects of antigen-IgE-FcεRI cross-linking on mast cells and basophils has positioned it as a prime therapeutic target for a new generation of anti-allergic drugs. This technical guide provides an in-depth exploration of the anti-allergic effects of a potent and selective ATP-competitive Syk inhibitor, Syk Inhibitor II hydrochloride. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Mechanism of Action: Interrupting the Allergic Cascade at its Source

This compound exerts its anti-allergic effects by directly inhibiting the enzymatic activity of Spleen Tyrosine Kinase.[1][2] In the context of an allergic reaction, the binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils triggers the activation of Syk.[3][4] This activation is a pivotal early event that initiates a cascade of downstream signaling, leading to the degranulation and release of pre-formed inflammatory mediators such as histamine and serotonin, as well as the synthesis and secretion of lipid mediators (leukotrienes and prostaglandins) and various pro-inflammatory cytokines.

By competitively binding to the ATP-binding site of Syk, this compound prevents the phosphorylation and subsequent activation of the kinase, thereby effectively halting these downstream signaling events.[2] This upstream inhibition of a master regulator of the allergic response is a key advantage over traditional antihistamines or leukotriene receptor antagonists, which only target single downstream mediators.[5]

Quantitative Efficacy of this compound

The potency and efficacy of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound and provide context with data from other well-characterized Syk inhibitors.

ParameterThis compoundReference
Syk Kinase Inhibition (IC50) 41 nM[1][6]
5-HT Release Inhibition (IC50) 460 nM (from RBL-2H3 cells)[1]
Passive Cutaneous Anaphylaxis (ID50) 13.2 mg/kg (s.c. in mice)[1][6]

Table 1: In Vitro and In Vivo Efficacy of this compound.

MediatorEffect of Syk InhibitionReference
Histamine Release Inhibition[5][7]
TNF-α Secretion Inhibition[8]
Interleukin-6 (IL-6) Production Inhibition[9]
Leukotriene Production Inhibition

Table 2: General Anti-Allergic Effects of Syk Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to evaluate the anti-allergic effects of Syk inhibitors.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation, as β-hexosaminidase is a granular enzyme released alongside histamine.

1. Cell Culture and Sensitization:

  • Culture a suitable mast cell line (e.g., RBL-2H3, LAD2, or bone marrow-derived mast cells) under appropriate conditions.[6]

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5-10x10³ cells/well).

  • Sensitize the cells by incubating them overnight with anti-DNP IgE (e.g., 100 ng/mL).

2. Compound Treatment and Stimulation:

  • Wash the sensitized cells with a suitable buffer (e.g., HEPES with 0.04% BSA).

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

  • Induce degranulation by adding an antigen (e.g., DNP-HSA) or an anti-IgE antibody.[6] A positive control for maximal release is typically achieved by lysing the cells with a detergent like Triton X-100.[6]

3. Measurement of β-Hexosaminidase Activity:

  • After a 30-minute incubation at 37°C, centrifuge the plate and collect the supernatant.[6]

  • Transfer the supernatant to a new plate containing a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer).[6]

  • Incubate for 60-90 minutes at 37°C.

  • Stop the reaction with a stop solution (e.g., 0.4 M Glycine solution).

  • Measure the absorbance at 405 nm.

4. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.[6]

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a widely used in vivo assay to assess immediate hypersensitivity reactions.

1. Sensitization:

  • Intradermally inject mice (e.g., ICR mice) in one ear with a small volume of anti-DNP IgE (e.g., 80-100 ng in 10 µL PBS). The other ear can be injected with PBS as a control.

2. Compound Administration:

  • After a 24-hour sensitization period, administer this compound or vehicle control via a suitable route (e.g., subcutaneous injection).

3. Antigen Challenge and Dye Extravasation:

  • Approximately 30-60 minutes after compound administration, intravenously inject the mice with the antigen (e.g., DNP-HSA) mixed with Evans blue dye (e.g., 1% w/v).[5]

4. Quantification of Anaphylactic Reaction:

  • After a set time (e.g., 40-60 minutes), euthanize the mice and excise the ears.

  • Extract the Evans blue dye from the ear tissue by incubating it in a solvent like formamide overnight at 63°C.

  • Measure the absorbance of the extracted dye using a spectrophotometer (e.g., at 630 nm).

5. Data Analysis:

  • The amount of dye extravasation is proportional to the intensity of the allergic reaction.

  • Calculate the percentage of inhibition of the allergic reaction for each treatment group compared to the vehicle-treated group to determine the ID50 value.

Visualizing the Molecular Mechanisms

To better understand the role of Syk and the action of its inhibitors, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI β γ IgE->FceRI Binds Lyn Lyn FceRI->Lyn Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI LAT LAT/SLP-76 Complex Syk->LAT Phosphorylates MAPK MAPK Pathway Syk->MAPK Activates Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk Inhibits PLCy PLCγ LAT->PLCy Activates PKC PKC PLCy->PKC Activates Ca_Mobilization Ca²⁺ Mobilization PLCy->Ca_Mobilization Leads to Degranulation Degranulation (Histamine, 5-HT) PKC->Degranulation Cytokine_Synthesis Cytokine & Leukotriene Synthesis MAPK->Cytokine_Synthesis Ca_Mobilization->Degranulation

Caption: IgE-mediated Syk signaling pathway in mast cells and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro: Mast Cell Degranulation Assay cluster_invivo In Vivo: Passive Cutaneous Anaphylaxis (PCA) A1 Sensitize Mast Cells with IgE A2 Pre-treat with Syk Inhibitor II HCl A1->A2 A3 Stimulate with Antigen A2->A3 A4 Measure Mediator Release (e.g., β-hexosaminidase) A3->A4 A5 Determine IC50 A4->A5 B1 Intradermally inject anti-DNP IgE into mouse ear B2 Administer Syk Inhibitor II HCl B1->B2 B3 Intravenously challenge with Antigen + Evans Blue Dye B2->B3 B4 Extract Dye from Ear Tissue B3->B4 B5 Quantify Dye Extravasation and Determine ID50 B4->B5

Caption: Experimental workflows for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent for allergic diseases due to its potent and selective inhibition of a key upstream regulator of the allergic cascade. Its demonstrated efficacy in inhibiting mast cell degranulation and in vivo anaphylactic reactions underscores its potential. The detailed experimental protocols provided herein offer a framework for further investigation and characterization of this and other Syk inhibitors. The continued exploration of Syk-targeted therapies holds significant promise for the development of more effective and broad-spectrum treatments for a range of allergic and inflammatory conditions.

References

An In-depth Technical Guide to Syk Inhibitor II Hydrochloride for Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Syk Inhibitor II hydrochloride, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), for its application in immunology research. This document outlines its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Concepts: The Role of Syk in Immunology

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cells.[1] It is essential for mediating downstream signaling of immunoreceptors, such as the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells.[1][2] Upon receptor engagement by an antigen, Syk is recruited and activated, initiating a cascade of phosphorylation events. This signaling cascade ultimately leads to cellular responses including proliferation, differentiation, cytokine production, and degranulation, all of which are central to both normal immune function and pathological inflammatory and autoimmune conditions.[1] Consequently, inhibitors of Syk are valuable tools for investigating and potentially treating a range of immune-related disorders, including allergies, autoimmune diseases like rheumatoid arthritis, and certain hematological cancers.[1][3][4]

This compound: A Profile

This compound is a cell-permeable, pyrimidine-carboxamide compound that acts as a selective and reversible ATP-competitive inhibitor of Syk.[5][6][7][8] Its chemical and physical properties are summarized in the table below.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide[9]
Synonyms Spleen Tyrosine Kinase Inhibitor II[6][8][9]
CAS Number 227449-73-2 (dihydrochloride)[6][10]
Molecular Formula C₁₄H₁₇Cl₂F₃N₆O[10]
Molecular Weight 413.23 g/mol [10]
Solubility DMSO: 11 mg/mL (26.62 mM), PBS (pH 7.2): 10 mg/mL (24.2 mM), Ethanol: 0.3 mg/mL (0.73 mM)[5][6]
Storage Store at -20°C as a powder or -80°C in solvent.[11]
Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for Syk with selectivity over a range of other kinases. The following table summarizes its inhibitory concentrations.

TargetIC₅₀/ID₅₀In Vitro/In VivoReference
Syk 41 nMIn Vitro (Kinase Assay)[5][6][7][8][10][12]
PKCε 5.1 µMIn Vitro (Kinase Assay)[5][6][8][10]
PKCβII 11 µMIn Vitro (Kinase Assay)[5][6][10]
ZAP-70 11.2 µMIn Vitro (Kinase Assay)[5][6][10]
Btk 15.5 µMIn Vitro (Kinase Assay)[5][6][10]
Itk 22.6 µMIn Vitro (Kinase Assay)[5][6][10]
FcεRI-mediated 5-HT release 460 nMIn Vitro (RBL-2H3 cells)[5][6][10][12]
Passive Cutaneous Anaphylaxis 13.2 mg/kg (s.c.)In Vivo (Mice)[5][6][10][12]

Signaling Pathways and Experimental Workflows

Syk Signaling in Mast Cells

The following diagram illustrates the central role of Syk in the FcεRI signaling cascade in mast cells, leading to degranulation and the release of inflammatory mediators.

Syk_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn (Src Family Kinase) FceRI->Lyn activates ITAM ITAM (phosphorylated) Lyn->ITAM phosphorylates Syk Syk ITAM->Syk recruits & activates PLCg PLCγ Syk->PLCg phosphorylates & activates Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk inhibits PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Degranulation (Histamine, Serotonin Release) Ca_release->Degranulation PKC_activation->Degranulation

Figure 1. Simplified Syk signaling pathway in mast cells.
General Experimental Workflow for Evaluating Syk Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a Syk inhibitor like this compound.

Experimental_Workflow start Start: Hypothesis (Syk inhibition modulates immune response) in_vitro In Vitro Studies start->in_vitro kinase_assay Biochemical Kinase Assay (Determine IC₅₀ for Syk) in_vitro->kinase_assay selectivity_assay Kinase Selectivity Profiling (Determine IC₅₀ for other kinases) in_vitro->selectivity_assay cellular_assay Cell-Based Functional Assay (e.g., 5-HT release from RBL-2H3 cells) in_vitro->cellular_assay data_analysis Data Analysis and Conclusion kinase_assay->data_analysis selectivity_assay->data_analysis in_vivo In Vivo Studies cellular_assay->in_vivo Promising results lead to pca_model Disease Model (e.g., Passive Cutaneous Anaphylaxis in mice) in_vivo->pca_model pca_model->data_analysis

Figure 2. General experimental workflow for Syk inhibitor evaluation.

Detailed Experimental Protocols

In Vitro Syk Kinase Inhibition Assay

This protocol is designed to determine the IC₅₀ value of this compound against recombinant Syk kinase. A common method is a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human Syk enzyme

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Syk substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant Syk enzyme and the substrate in kinase buffer to the desired working concentrations.

  • Assay Reaction:

    • To each well of a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO in kinase buffer).

    • Add 2 µL of the diluted Syk enzyme.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the Syk substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

FcεRI-Mediated Serotonin (5-HT) Release Assay in RBL-2H3 Cells

This cell-based assay evaluates the ability of this compound to inhibit the degranulation of mast cells.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-HSA (Dinitrophenyl-human serum albumin)

  • This compound

  • Tyrode's buffer

  • Triton X-100 (for cell lysis)

  • Serotonin ELISA kit or appropriate detection method

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate media.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE for 24 hours.

  • Inhibitor Treatment:

    • Wash the sensitized cells with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour at 37°C.

  • Antigen Challenge:

    • Stimulate the cells by adding DNP-HSA to the wells.

    • Incubate for 30-60 minutes at 37°C to induce degranulation.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Lyse the remaining cells in the wells with Triton X-100 to determine the total serotonin content.

    • Measure the serotonin concentration in the supernatant and the cell lysate using a serotonin ELISA kit.

  • Data Analysis:

    • Calculate the percentage of serotonin release for each condition: (Serotonin in supernatant) / (Serotonin in supernatant + Serotonin in lysate) * 100.

    • Determine the IC₅₀ value of this compound for the inhibition of serotonin release.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model in Mice

This in vivo model assesses the anti-allergic efficacy of this compound.[5][6][7]

Materials:

  • ICR mice (or other suitable strain)

  • Anti-DNP IgE

  • DNP-HSA

  • Evans blue dye

  • This compound

  • Saline or appropriate vehicle

Procedure:

  • Sensitization:

    • Passively sensitize the mice by intradermally injecting a small volume of anti-DNP IgE into one ear pinna. The contralateral ear can be injected with saline as a control.

  • Inhibitor Administration:

    • After 24 hours, administer this compound subcutaneously (or via another desired route) at various doses. Administer the vehicle to the control group.

  • Antigen Challenge and Dye Extravasation:

    • Approximately 30-60 minutes after inhibitor administration, intravenously inject a mixture of DNP-HSA and Evans blue dye into the tail vein of the mice.

  • Evaluation of Anaphylactic Reaction:

    • After 30 minutes, sacrifice the mice and dissect both ears.

    • Extract the Evans blue dye from the ear tissue using a suitable solvent (e.g., formamide).

    • Quantify the amount of extravasated dye by measuring the absorbance of the solvent at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis:

    • The amount of dye extravasation is proportional to the severity of the allergic reaction.

    • Calculate the percentage of inhibition of the PCA reaction for each dose of the inhibitor compared to the vehicle-treated group.

    • Determine the ID₅₀ (the dose that causes 50% inhibition) of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting.[11] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[11] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[11] Avoid inhalation of dust and contact with skin and eyes.[11] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable research tool for dissecting the role of Syk in a multitude of immunological processes. Its high potency and selectivity make it an excellent pharmacological probe for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of allergic and autoimmune diseases.

References

Preliminary Studies on Syk Inhibitor II Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on Syk Inhibitor II hydrochloride, a potent and selective inhibitor of Spleen tyrosine kinase (Syk). This document outlines the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes critical signaling pathways and experimental workflows.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells, including B cells, mast cells, and neutrophils.[1][2] It is a key mediator in coupling activated immunoreceptors to downstream signaling events that regulate diverse cellular responses such as proliferation, differentiation, and phagocytosis.[3][4] Dysregulation of Syk activity has been implicated in numerous diseases, particularly those with an immune component like autoimmune disorders and certain cancers.[1][] This has made Syk a compelling therapeutic target for the development of novel inhibitors.

This compound: An Overview

This compound is a cell-permeable, pyrimidine-carboxamide compound that acts as a selective and reversible ATP-competitive inhibitor of Syk.[6][7][8] Its inhibitory action on Syk disrupts downstream signaling cascades, thereby modulating the immune response and presenting a potential therapeutic avenue for various inflammatory and autoimmune conditions.[1]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding site of the Syk kinase domain.[1] This competitive inhibition prevents the phosphorylation of Syk and its subsequent activation, which in turn blocks multiple downstream signaling pathways, such as the B-cell receptor (BCR) and Fc receptor (FcR) pathways.[1] By interrupting these signaling cascades, the inhibitor can reduce the production of inflammatory cytokines and decrease immune cell activation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound, including its biochemical potency, selectivity against other kinases, and its activity in cellular and in vivo models.

Table 1: Biochemical Activity of Syk Inhibitor II

TargetIC50Assay TypeNotes
Syk 41 nM Not SpecifiedATP-competitive inhibition.[6][8][9][10][11]
PKCε5.1 µMNot Specified
PKCβII11 µMNot Specified
ZAP-7011.2 µMNot Specified
Btk15.5 µMNot Specified
Itk22.6 µMNot Specified

Table 2: Cellular and In Vivo Activity of Syk Inhibitor II

AssayIC50 / ID50Cell Line / ModelDescription
FcεRI-mediated 5-HT release460 nMRBL-2H3 cellsInhibition of serotonin release from rat basophilic leukemia cells.[6][7][9]
Passive Cutaneous Anaphylaxis13.2 mg/kg (s.c.)ICR miceInhibition of anaphylactic reactions in a mouse model.[6][7][9]
Band 3 Tyrosine Phosphorylation1.72 µMDiamide-treated erythrocytesInhibition of oxidant-induced phosphorylation of band 3.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Syk inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase using a radiometric assay format.

Materials:

  • Recombinant Syk enzyme

  • Substrate peptide

  • This compound

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP

  • 96-well plates

  • Scintillation counter and plates

Procedure:

  • Prepare a solution of the substrate peptide in kinase reaction buffer.

  • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase reaction buffer.

  • Add the recombinant Syk enzyme to each well of a 96-well plate, except for the negative control wells.

  • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well.

  • Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture from each well to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Proliferation Assay

This protocol outlines a general method to assess the effect of a compound on the proliferation of a cell line.

Materials:

  • T-cell non-Hodgkin lymphoma cell lines (e.g., SU-DHL-1, SR-786)[14]

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., MTS, WST-1)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (if applicable).

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time to allow for the colorimetric reaction to develop.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol describes a method to detect apoptosis in cells treated with a compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest (e.g., lymphoma cell lines)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and treat them with various concentrations of this compound or vehicle control for a specified duration.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Centrifuge the cell suspension and discard the supernatant.

  • Resuspend the cell pellet in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V positive, PI positive).[15]

Visualizations

The following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for evaluating a Syk inhibitor.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor ITAM ITAM Receptor->ITAM Syk Syk ITAM->Syk Recruitment & Activation pSyk Syk (Active) Syk->pSyk Autophosphorylation PLCg PLCg pSyk->PLCg PI3K PI3K pSyk->PI3K Ras_MAPK Ras/MAPK Pathway pSyk->Ras_MAPK NFkB NF-κB pSyk->NFkB Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk Inhibition IP3_DAG IP3 & DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Ras_MAPK->Cell_Survival_Proliferation Calcium_Mobilization Calcium Mobilization IP3_DAG->Calcium_Mobilization Akt->Cell_Survival_Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Syk Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (Determine IC50 for Syk) Start->Biochemical_Assay Selectivity_Screening Selectivity Screening (Panel of other kinases) Biochemical_Assay->Selectivity_Screening Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis, etc.) Selectivity_Screening->Cellular_Assays In_Vivo_Studies In Vivo Efficacy Models (e.g., PCA in mice) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterate End End: Candidate Selection Lead_Optimization->End

Caption: General Workflow for Syk Inhibitor Evaluation.

Conclusion

This compound has demonstrated potent and selective inhibition of Syk kinase in preliminary studies. The available data on its biochemical and cellular activities suggest its potential as a valuable research tool for investigating Syk-mediated signaling pathways and as a starting point for the development of therapeutics for inflammatory and autoimmune diseases. The experimental protocols provided in this guide offer a framework for further characterization and evaluation of this and other Syk inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action in various disease models.

References

In-Depth Technical Guide: Syk Inhibitor II Hydrochloride and Mast Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Syk Inhibitor II hydrochloride, its mechanism of action in mast cells, and detailed experimental protocols for its characterization. Spleen tyrosine kinase (Syk) is a critical signaling molecule in the activation of mast cells, which are key players in allergic and inflammatory responses. This compound is a potent and selective tool for studying and potentially modulating these processes.

Core Concepts: Syk and Mast Cell Activation

Mast cell activation is a pivotal event in type I hypersensitivity reactions. The aggregation of the high-affinity IgE receptor (FcεRI) by an allergen-IgE complex initiates a complex signaling cascade, leading to the release of pre-formed mediators (degranulation) and the synthesis of pro-inflammatory cytokines and lipid mediators. Syk is a non-receptor tyrosine kinase that plays an essential role in coupling FcεRI aggregation to downstream signaling events.[1][2]

Mechanism of Action of this compound

This compound is a cell-permeable, pyrimidine-carboxamide compound that functions as a selective and reversible ATP-competitive inhibitor of Syk.[3][4] By binding to the ATP-binding site of the Syk kinase domain, it prevents the phosphorylation and subsequent activation of Syk.[5] This blockade disrupts the downstream signaling pathways that are crucial for mast cell degranulation and cytokine production.[5]

Quantitative Data

The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays.

ParameterValueAssay SystemReference
IC50 (Syk Kinase) 41 nMIn vitro kinase assay[3][4][6]
IC50 (5-HT Release) 460 nMFcεRI-mediated degranulation in RBL-2H3 cells[3][4][6]
Selectivity
IC50 (PKCε)5.1 µMIn vitro kinase assay[3][4]
IC50 (PKCβII)11 µMIn vitro kinase assay[3][4]
IC50 (ZAP-70)11.2 µMIn vitro kinase assay[3][4]
IC50 (Btk)15.5 µMIn vitro kinase assay[3][4]
IC50 (Itk)22.6 µMIn vitro kinase assay[3][4]

Signaling Pathway

The following diagram illustrates the central role of Syk in the FcεRI signaling cascade in mast cells and the point of intervention for this compound.

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activation Syk_inactive Syk (Inactive) FcεRI->Syk_inactive Recruitment & Binding Allergen_IgE Allergen-IgE Complex Allergen_IgE->FcεRI Cross-linking Lyn->FcεRI ITAM Phosphorylation Syk_active Syk (Active) Syk_inactive->Syk_active Phosphorylation PLCγ PLCγ Syk_active->PLCγ Phosphorylation PIP2 PIP2 PLCγ->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Degranulation Ca_release->Degranulation Downstream Downstream Signaling (MAPK, etc.) PKC_activation->Downstream Cytokine_Production Cytokine Production Downstream->Cytokine_Production Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk_active Inhibition

Syk Signaling Pathway in Mast Cell Activation

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a common method for quantifying mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase from Rat Basophilic Leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., RPMI-1640 with 15% FBS)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Tyrode's buffer or Siraganian buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-NAG) substrate solution

  • Stop solution (e.g., sodium carbonate buffer)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of approximately 4 x 104 cells/well and culture overnight.[7]

  • Sensitization: Sensitize the cells by adding anti-DNP IgE (e.g., 0.5 µg/mL) to the culture medium and incubate overnight.[7]

  • Inhibitor Treatment: Wash the cells with buffer to remove excess IgE. Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

  • Antigen Stimulation: Induce degranulation by adding DNP-BSA (e.g., 20 ng/mL) to the wells and incubate for 15-30 minutes at 37°C.[7]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • β-Hexosaminidase Assay:

    • In a new 96-well plate, mix a sample of the supernatant with the PNP-NAG substrate solution.

    • Incubate at 37°C for 1-1.5 hours.[6]

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.[6]

  • Total Release Control: To determine the total amount of β-hexosaminidase, lyse a set of untreated cells with Triton X-100 and measure the enzyme activity in the lysate.

  • Calculation: Express the percentage of β-hexosaminidase release as (Absorbance of sample / Absorbance of total release) x 100.

Degranulation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay seed Seed RBL-2H3 cells in 96-well plate sensitize Sensitize with anti-DNP IgE (overnight) seed->sensitize wash1 Wash cells sensitize->wash1 inhibitor Pre-incubate with Syk Inhibitor II HCl (1 hr) wash1->inhibitor stimulate Stimulate with DNP-BSA (15-30 min) inhibitor->stimulate collect Collect supernatant stimulate->collect reaction Incubate supernatant with PNP-NAG substrate collect->reaction stop Stop reaction reaction->stop read Read absorbance at 405 nm stop->read

Workflow for β-Hexosaminidase Release Assay
Cytokine Release Assay (ELISA)

This protocol provides a general framework for measuring the release of cytokines, such as TNF-α and IL-6, from mast cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Bone Marrow-Derived Mast Cells (BMMCs) or other suitable mast cell line

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Cytokine-specific ELISA kit (e.g., for TNF-α or IL-6)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with Tween-20)

  • Blocking buffer

  • Detection antibody (biotinylated)

  • Enzyme conjugate (e.g., streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization: Culture and sensitize mast cells with anti-DNP IgE as described in the degranulation assay protocol.

  • Inhibitor Treatment and Stimulation: Pre-treat the sensitized cells with this compound before stimulating with DNP-BSA. The incubation time for cytokine production is typically longer than for degranulation, often ranging from 4 to 8 hours.[8]

  • Supernatant Collection: After incubation, centrifuge the cells and collect the cell-free supernatant.[8]

  • ELISA:

    • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

    • Sample Incubation: Add the collected supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Enzyme Conjugate: Wash the plate and add the enzyme conjugate. Incubate for 20-30 minutes at room temperature.

    • Substrate Development: Wash the plate and add the substrate solution. Allow color to develop in the dark.

    • Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Cytokine_ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Procedure culture Culture & sensitize mast cells treat_stim Treat with Syk Inhibitor II HCl & stimulate with antigen (4-8 hrs) culture->treat_stim collect_supernatant Collect supernatant treat_stim->collect_supernatant add_sample Add supernatant & standards collect_supernatant->add_sample coat Coat plate with capture antibody block Block plate coat->block block->add_sample add_detect Add detection antibody add_sample->add_detect add_conjugate Add enzyme conjugate add_detect->add_conjugate add_substrate Add substrate & develop add_conjugate->add_substrate read_plate Stop reaction & read plate add_substrate->read_plate

Workflow for Cytokine Release Assay (ELISA)

Conclusion

This compound is a valuable research tool for dissecting the role of Syk in mast cell-mediated allergic and inflammatory responses. Its high potency and selectivity make it suitable for a range of in vitro studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this inhibitor on mast cell degranulation and cytokine production. Further studies are warranted to explore its full therapeutic potential in mast cell-related disorders.

References

Methodological & Application

Application Notes and Protocols for Syk Inhibitor II Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2] Its involvement in immune cell activation and the proliferation of certain cancer cells has made it a compelling target for therapeutic intervention. Syk Inhibitor II hydrochloride is a potent and selective, ATP-competitive inhibitor of Syk kinase.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and the cell cycle.

Product Information

PropertyValue
Synonyms Syk Inhibitor II, 2-[(2-aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide, dihydrochloride
Molecular Formula C₁₄H₁₅F₃N₆O · 2HCl
Molecular Weight 413.2 g/mol
Mechanism of Action ATP-competitive inhibitor of Syk kinase.[3][4]
Solubility Soluble in DMSO (≥30 mg/mL), PBS (pH 7.2) (≥10 mg/mL), and Ethanol (~0.3 mg/mL). For cell culture, it is recommended to prepare a concentrated stock solution in DMSO.
Storage Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Data Presentation

Kinase Selectivity

This compound demonstrates high selectivity for Syk over other related kinases.

KinaseIC₅₀ (nM)
Syk 41
PKCε5,100
PKCβII11,000
ZAP-7011,200
Btk15,500
Itk22,600
Data sourced from MedchemExpress and TargetMol.[3][4]
Cellular Activity

The inhibitor has been shown to be active in various cell-based assays, demonstrating its cell permeability and on-target effects.

Cell Line/AssayIC₅₀ (nM)
5-HT release from RBL-cells460
Inhibition of band 3 tyrosine phosphorylation1,720
Data sourced from MedchemExpress and a study on P. falciparum.[3][5]
Effects on Cell Viability and Apoptosis in Leukemia and Lymphoma Cells

Syk Inhibitor II has been shown to reduce cell viability and induce apoptosis in various leukemia and lymphoma cell lines.

Cell LineTreatmentEffect
K56220 µM Syk Inhibitor II for 24hSignificant induction of apoptosis.[3]
KCL2220 µM Syk Inhibitor II for 24hSignificant induction of apoptosis.[3]
Primary CLL CellsDose-dependent treatment for 48hDecreased cell viability and induction of active Caspase 3.[6]
DLBCL cell lines (R406, a similar Syk inhibitor)0.8 µM to 8.1 µMInhibition of cellular proliferation with EC₅₀ values in this range.[1]
Data is a summary from multiple sources.[1][3][6]

Signaling Pathways and Experimental Workflows

Syk Signaling Pathway

Syk is a key mediator in immunoreceptor signaling. Upon receptor activation, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and subsequently activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and inflammatory responses.

G Syk Signaling Pathway BCR_FcR BCR / FcR ITAM p-ITAM BCR_FcR->ITAM Ligand Binding SRC_Family_Kinase Src Family Kinase SRC_Family_Kinase->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment pSyk p-Syk Syk->pSyk Autophosphorylation PI3K PI3K pSyk->PI3K MAPK MAPK/ERK pSyk->MAPK Inflammation Inflammation pSyk->Inflammation AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk Inhibition

Caption: Simplified Syk signaling pathway and the point of inhibition.

Experimental Workflow for Assessing this compound Effects

A typical workflow for evaluating the cellular effects of this compound involves treating cells with the inhibitor, followed by various assays to measure cell viability, apoptosis, and changes in protein phosphorylation.

G Experimental Workflow Start Start: Cell Culture Treatment Treat cells with This compound (various concentrations and time points) Start->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Protein Extraction and Western Blot Treatment->WesternBlot CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->CellCycle DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis pSyk_Analysis Analyze p-Syk, Syk, p-Akt, Akt, p-ERK, ERK WesternBlot->pSyk_Analysis pSyk_Analysis->DataAnalysis CellCycle->DataAnalysis

Caption: General workflow for studying the inhibitor's effects.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for 1 mg of the compound (MW = 413.2 g/mol ), add 242 µL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO alone) in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow the cells to adhere and resume logarithmic growth overnight.

  • Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.

Western Blot for Phospho-Syk and Downstream Targets
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations and time points.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Syk (Tyr525/526), total Syk, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be determined empirically but a starting point of 1:1000 is common.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells as described for the apoptosis assay.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours or overnight.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for changes in the cell cycle distribution, such as an accumulation of cells in a particular phase, which would indicate a cell cycle arrest. Some studies have shown that inhibition of Syk can lead to a G1 cell cycle arrest in sensitive cell lines.[7][8]

References

Application Notes: Syk Inhibitor II Hydrochloride for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction within hematopoietic cells.[1][2] It is a key mediator of immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptor pathways.[3][4] Upon activation, Syk phosphorylates downstream targets, initiating cascades that regulate cellular responses such as proliferation, differentiation, and phagocytosis.[2] Given its central role in immune responses, Syk has emerged as a significant target for investigating autoimmune diseases, allergies, and certain cancers.[3][5]

Syk Inhibitor II hydrochloride is a potent, cell-permeable, and selective ATP-competitive inhibitor of Syk.[6][7][8] Its ability to specifically block Syk activity makes it an invaluable tool for researchers studying Syk-mediated signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in Western blot analysis to investigate the Syk signaling cascade.

Mechanism of Action

This compound functions by reversibly binding to the ATP-binding site of the Syk kinase domain.[3][6][8] This competitive inhibition prevents the phosphorylation and subsequent activation of Syk, thereby blocking the initiation of downstream signaling events.[3] The high selectivity of this inhibitor allows for targeted investigation of Syk-dependent pathways with minimal off-target effects on other kinases at effective concentrations.[9][10]

Data Presentation

The selectivity of Syk Inhibitor II is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for Syk compared to other related kinases.

Target KinaseIC50 ValueReference
Syk 41 nM [6][9][11]
PKCε5.1 µM[6][9][10]
PKCβII11 µM[6][9][10]
ZAP-7011.2 µM[6][9][10]
Btk15.5 µM[6][9][10]
Itk22.6 µM[6][9][10]
5-HT release (cellular assay)460 nM[6][9][11]

Experimental Protocols

Protocol 1: Inhibition of Syk Phosphorylation in Cell Culture

This protocol describes the treatment of cells with this compound to assess its effect on the phosphorylation of Syk and its downstream targets.

Materials:

  • This compound (CAS 227449-73-2)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell line (e.g., Ramos, THP-1)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Stimulating agent (e.g., anti-IgM for B-cells)

  • Ice-cold cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[5]

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.[7]

  • Cell Culture: Plate cells at a suitable density and culture overnight to allow for adherence and recovery.

  • Inhibitor Treatment: Thaw the inhibitor stock solution. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 0.1 - 10 µM). A dose-response experiment is recommended to determine the optimal concentration for your cell type and experimental conditions.

  • Pre-incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for 1-2 hours at 37°C.[12] Include a vehicle control (DMSO) at the same final concentration.

  • Cell Stimulation (Optional): If studying stimulated Syk activation, add the appropriate agonist (e.g., anti-IgM) to the culture medium and incubate for the desired time (e.g., 5-10 minutes).[1]

  • Cell Lysis: Immediately after treatment, place the culture dish on ice. Aspirate the medium and wash the cells once with ice-cold PBS.[13]

  • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]

  • Incubate the lysate on ice for 15-30 minutes with periodic vortexing.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

  • Protein Quantification: Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).[13] The samples are now ready for Western blot analysis.

Protocol 2: Western Blot Analysis of Syk Phosphorylation

This protocol details the procedure for detecting total Syk and phosphorylated Syk (p-Syk) levels by Western blot.

Materials:

  • Protein lysates from Protocol 1

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[14]

  • Primary antibodies (e.g., anti-Syk and anti-Phospho-Syk (Tyr525/526)).[1][2][15]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.[13]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Wash the membrane briefly with TBST and then incubate in blocking buffer for 1 hour at room temperature with gentle agitation.[14]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-Syk) in blocking buffer according to the manufacturer's recommendation. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature.[13]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect total Syk or a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the appropriate primary antibody. This allows for normalization of the p-Syk signal to the total Syk protein level.

Visualizations

Syk_Signaling_Pathway receptor Immune Receptor (e.g., BCR, FcR) syk Syk receptor->syk recruits & activates inhibitor Syk Inhibitor II (hydrochloride) inhibitor->syk inhibits p_syk p-Syk (Active) syk->p_syk adp ADP syk->adp downstream Downstream Signaling (PLCγ, PI3K, etc.) p_syk->downstream phosphorylates response Cellular Responses (Proliferation, Cytokine Release) downstream->response ligand Antigen/ Ligand ligand->receptor binds atp ATP atp->syk

Caption: Syk signaling pathway and point of inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment with Syk Inhibitor II B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-Syk) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Caption: Western blot workflow for analyzing Syk inhibition.

References

Application Notes and Protocols: In Vitro Kinase Assay with Syk Inhibitor II Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[1] Upon activation by immunoreceptors, Syk initiates downstream signaling cascades that lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[1][2] Its central role in inflammatory and allergic responses has made it an attractive therapeutic target for a range of diseases, including rheumatoid arthritis, allergic asthma, and certain types of cancer.[1][3]

Syk Inhibitor II hydrochloride is a potent and selective, ATP-competitive inhibitor of Syk kinase.[4][5][6][7][8] This document provides detailed protocols for an in vitro kinase assay to evaluate the inhibitory activity of this compound and presents its key performance data.

Data Presentation

The inhibitory activity of this compound has been characterized against Syk and a panel of other kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

KinaseIC50
Syk 41 nM
PKCε5.1 µM
PKCβII11 µM
ZAP-7011.2 µM
Btk15.5 µM
Itk22.6 µM

Table 1: IC50 values of this compound against a panel of kinases. Data sourced from multiple suppliers.[4][5][6][8][9]

In a cell-based assay, Syk Inhibitor II has been shown to prevent FcεRI-mediated 5-HT release in RBL-2H3 cells with an IC50 of 460 nM.[4][5][8]

Signaling Pathway

Syk is a key mediator in immunoreceptor signaling pathways. Upon ligand binding to an immunoreceptor, associated chains containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) are phosphorylated by Src-family kinases. Syk is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.[3][10] Activated Syk then phosphorylates downstream substrates, initiating multiple signaling cascades that culminate in cellular responses.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling Receptor Immunoreceptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM contains Syk_inactive Syk (inactive) ITAM->Syk_inactive recruits Src Src-family Kinase Src->ITAM phosphorylates Syk_active Syk (active) Syk_inactive->Syk_active activation PLCg PLCγ Syk_active->PLCg phosphorylates PI3K PI3K Syk_active->PI3K phosphorylates Vav Vav Syk_active->Vav phosphorylates Syk_Inhibitor Syk Inhibitor II (hydrochloride) Syk_Inhibitor->Syk_active inhibits Cellular_Response Cellular Response (e.g., Cytokine Release, Proliferation) PLCg->Cellular_Response PI3K->Cellular_Response Vav->Cellular_Response

Syk Signaling Pathway

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)

This protocol describes the determination of Syk kinase activity and its inhibition by this compound using a commercially available luminescent kinase assay kit, such as the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[11]

A. Materials and Reagents:

  • Recombinant human Syk enzyme

  • Syk kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

B. Experimental Workflow Diagram:

Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute Syk enzyme - Prepare inhibitor serial dilutions - Prepare Substrate/ATP mix B 2. Assay Plate Setup - Add inhibitor or vehicle (DMSO) - Add Syk enzyme A->B C 3. Kinase Reaction - Add Substrate/ATP mix to initiate - Incubate at room temperature B->C D 4. Stop Reaction & ADP Detection - Add ADP-Glo™ Reagent - Incubate at room temperature C->D E 5. ATP Detection & Luminescence Reading - Add Kinase Detection Reagent - Incubate at room temperature - Measure luminescence D->E F 6. Data Analysis - Plot luminescence vs. inhibitor concentration - Calculate IC50 value E->F

In Vitro Kinase Assay Workflow

C. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

    • Thaw the recombinant Syk enzyme on ice and dilute it to the desired working concentration in cold Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.[11]

    • Prepare a 2X Substrate/ATP mix in Kinase Buffer. The final concentrations in the reaction should be at the Km value for ATP and an optimal concentration for the substrate.

  • Assay Plate Setup:

    • To the wells of a white, opaque assay plate, add 1 µL of the serially diluted this compound or DMSO vehicle control.

    • Add 2 µL of the diluted Syk enzyme to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is now 5 µL.

    • Mix the plate gently.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Stopping the Reaction and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.[11]

  • Signal Generation and Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[11]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value of this compound.

Disclaimer: This document is intended for research use only. The protocols provided are guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes: Syk Inhibitor II (BAY 61-3606) Hydrochloride in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cell activation is a critical initiating event in allergic and inflammatory responses, including asthma and allergic rhinitis. The aggregation of the high-affinity IgE receptor (FcεRI) on the surface of mast cells triggers a complex signaling cascade, leading to the release of pre-formed mediators, such as histamine and serotonin, and the synthesis of lipid mediators and cytokines. Spleen tyrosine kinase (Syk) is a pivotal non-receptor tyrosine kinase that plays an essential role in the signal transduction pathway downstream of FcεRI activation.[1][2] Inhibition of Syk, therefore, presents a promising therapeutic strategy for attenuating mast cell-mediated allergic and inflammatory diseases.[3][4]

Syk Inhibitor II hydrochloride, also known as BAY 61-3606, is a potent and selective, ATP-competitive inhibitor of Syk kinase.[4][5][6] It has been demonstrated to effectively block mast cell degranulation and the subsequent release of inflammatory mediators.[3][6] These application notes provide a summary of the efficacy of this compound in various mast cell degranulation assays and detailed protocols for its use.

Mechanism of Action

Upon antigen-mediated cross-linking of IgE bound to FcεRI on mast cells, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor are phosphorylated by Src family kinases. Syk is then recruited to the phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.[2] Activated Syk initiates a cascade of downstream signaling events, including the phosphorylation of adaptor proteins and enzymes, which ultimately results in an increase in intracellular calcium levels and the degranulation of mast cells.[2]

Syk Inhibitor II (BAY 61-3606) hydrochloride acts by competitively binding to the ATP-binding site of Syk, thereby preventing its phosphorylation and activation.[4] This inhibition effectively abrogates the downstream signaling cascade, leading to a dose-dependent suppression of mast cell degranulation and the release of inflammatory mediators.[6][7]

Data Presentation

The inhibitory activity of Syk Inhibitor II (BAY 61-3606) hydrochloride on mast cell degranulation has been quantified in various in vitro models. The following table summarizes the reported 50% inhibitory concentrations (IC50).

Assay Type Cell Type Mediator Measured IC50 (nM) Reference
Degranulation AssayHuman Mast CellsHistamine5.1[5]
Degranulation AssayRBL-2H3 Cellsβ-Hexosaminidase46[6][8]
Degranulation AssayRat Peritoneal Mast CellsSerotonin17[6][8]
Degranulation AssayRBL-2H3 Cells5-HT (Serotonin)460[4]

Visualizations

Syk_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Binds Src_Kinase Src Family Kinase (e.g., Lyn, Fyn) FceRI->Src_Kinase Activates Syk Syk FceRI->Syk Recruits & Activates Src_Kinase->FceRI Phosphorylates ITAMs Downstream Downstream Signaling Cascade (e.g., LAT, PLCγ) Syk->Downstream Phosphorylates Syk_Inhibitor_II Syk Inhibitor II (BAY 61-3606) Syk_Inhibitor_II->Syk Ca_Mobilization ↑ Intracellular Ca²⁺ Downstream->Ca_Mobilization Degranulation Degranulation (Release of Histamine, Serotonin, etc.) Ca_Mobilization->Degranulation Degranulation_Assay_Workflow Start Start: Mast Cell Culture Sensitization 1. Sensitization with IgE Start->Sensitization Preincubation 2. Pre-incubation with Syk Inhibitor II (or vehicle) Sensitization->Preincubation Stimulation 3. Stimulation with Antigen Preincubation->Stimulation Incubation 4. Incubation Stimulation->Incubation Collection 5. Collection of Supernatant Incubation->Collection Measurement 6. Measurement of Released Mediators (e.g., β-hexosaminidase) Collection->Measurement End End: Data Analysis Measurement->End

References

Application Notes and Protocols: Syk Inhibitor II hydrochloride in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spleen Tyrosine Kinase (Syk) as a Therapeutic Target

Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that serves as a crucial mediator of signal transduction downstream of various immune cell receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][] Upon receptor engagement by antigens or immune complexes, Syk is activated and initiates a signaling cascade that leads to diverse cellular responses such as proliferation, differentiation, phagocytosis, and the production of inflammatory cytokines.[1][3] Given its central role in driving immune responses, dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[3] This makes Syk an attractive therapeutic target for the development of novel anti-inflammatory and immunosuppressive agents.

Compound Profile: Syk Inhibitor II hydrochloride

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of Syk kinase.[4][5] Its selectivity for Syk over other related kinases makes it a valuable tool for dissecting Syk-dependent signaling pathways and for preclinical evaluation in various disease models.[4][6]

Table 1: Compound Properties

PropertyValue
Chemical Name 2-[(2-aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide, dihydrochloride
CAS Number 227449-73-2 (hydrochloride salt)
Molecular Formula C₁₄H₁₅F₃N₆O · 2HCl
Molecular Weight 413.22 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Table 2: In Vitro Inhibitory Activity of Syk Inhibitor II

TargetIC₅₀ ValueReference(s)
Syk Kinase 41 nM[4][6][7]
FcεRI-mediated 5-HT release (RBL-2H3 cells)460 nM[4][5][6]
ZAP-7011.2 µM[4]
Btk15.5 µM[4]
Itk22.6 µM[4]
PKCε5.1 µM[4]
PKCβII11 µM[4]

Mechanism of Action

Syk is activated following the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of immune receptors by Src family kinases.[] Activated Syk then phosphorylates downstream adaptor proteins and enzymes, such as PLCγ and PI3K, triggering signaling cascades that culminate in immune cell activation.[][3] this compound exerts its function by competitively binding to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and blocking the entire downstream signaling cascade.[1][4]

Syk_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm ImmuneComplex Immune Complex (e.g., Antigen-Antibody) FcR_BCR Fc Receptor (FcR) or B-Cell Receptor (BCR) ImmuneComplex->FcR_BCR 1. Binding ITAM ITAM SrcKinase Src Family Kinase FcR_BCR->SrcKinase 2. Receptor Aggregation Syk Syk ITAM->Syk 4. Syk Recruitment & Activation SrcKinase->ITAM 3. ITAM Phosphorylation PLCg PLCγ Syk->PLCg 5. Substrate Phosphorylation PI3K PI3K Syk->PI3K 5. Substrate Phosphorylation Downstream Downstream Signaling (Ca²⁺ flux, NF-κB, MAPK) PLCg->Downstream PI3K->Downstream Response Cellular Response Downstream->Response node_cyt Cytokine Release Response->node_cyt node_deg Degranulation Response->node_deg node_phag Phagocytosis Response->node_phag Inhibitor Syk Inhibitor II hydrochloride Inhibitor->Syk Inhibition

Caption: Syk Signaling Pathway and Point of Inhibition.

Applications in Autoimmune Disease Models

While extensive in vivo data for this compound in specific autoimmune models like RA or SLE is limited in publicly available literature, its potent inhibition of Syk and proven efficacy in a passive cutaneous anaphylaxis model (ID₅₀ = 13.2 mg/kg) suggest its utility as a tool compound.[5] The PCA model relies on IgE-mediated mast cell degranulation, a process central to allergic diseases but also relevant to inflammatory aspects of autoimmunity.[5] Researchers can use this inhibitor to explore the role of Syk in established rodent models of autoimmunity.

Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis A 1. Animal Acclimatization (e.g., DBA/1 or MRL/lpr mice) B 2. Baseline Measurement (Weight, Paw Size, etc.) A->B C 3. Disease Induction (e.g., Collagen Emulsion) B->C D 4. Randomize & Group Animals C->D E 5. Daily Dosing - Vehicle Control - Syk Inhibitor II HCl D->E F 6. Regular Monitoring - Clinical Score - Body Weight E->F G 7. Euthanasia & Sample Collection F->G H 8. Tissue Processing (Paws, Kidneys, Spleen) G->H I 9. Data Analysis - Histology - Cytokine Levels - Autoantibodies H->I

Caption: General Workflow for In Vivo Efficacy Studies.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay
  • Objective: To determine the inhibitory effect of this compound on IgE-mediated degranulation of mast cells.

  • Principle: Degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules into the supernatant upon stimulation.

  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.

  • Materials:

    • RBL-2H3 cells

    • DNP-specific IgE antibody

    • DNP-BSA antigen

    • This compound

    • PIPES buffer

    • p-NAG (β-hexosaminidase substrate)

    • Citrate buffer and Stop solution

    • 96-well culture plates

  • Procedure:

    • Sensitization: Seed RBL-2H3 cells (2 x 10⁵ cells/well) in a 96-well plate and sensitize with DNP-specific IgE (e.g., 200 ng/mL) overnight at 37°C.[8]

    • Washing: Gently wash the cells twice with pre-warmed PIPES buffer to remove unbound IgE.

    • Inhibitor Treatment: Add 50 µL of PIPES buffer containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the wells. Incubate for 30-60 minutes at 37°C.

    • Stimulation: Add 50 µL of DNP-BSA antigen (e.g., 200 ng/mL) to stimulate degranulation. For total release control, lyse a separate set of wells with Triton X-100. Incubate for 15-30 minutes at 37°C.[8]

    • Supernatant Collection: Centrifuge the plate briefly. Carefully collect 30-50 µL of the supernatant from each well.

    • Enzyme Assay: In a new 96-well plate, mix the collected supernatant with p-NAG substrate solution in citrate buffer. Incubate at 37°C for 1-2 hours.[8]

    • Readout: Add stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃) and measure the absorbance at 405 nm.[8]

    • Calculation: Express degranulation as a percentage of the total release from lysed cells after subtracting the background from unstimulated cells. Plot the percentage of inhibition against inhibitor concentration to determine the IC₅₀.

Protocol 2: In Vivo - Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the efficacy of this compound in reducing the signs of inflammatory arthritis.

  • Principle: Immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response against the body's own collagen, leading to joint inflammation that pathologically resembles human RA.[9][10]

  • Animal Strain: DBA/1 mice (male, 8-10 weeks old) are highly susceptible.[9]

  • Materials:

    • Bovine or Chicken Type II Collagen

    • Complete Freund's Adjuvant (CFA) containing M. tuberculosis

    • Incomplete Freund's Adjuvant (IFA)

    • This compound and a suitable vehicle for oral gavage or s.c. injection.

  • Procedure:

    • Primary Immunization (Day 0): Prepare an emulsion of Type II Collagen (2 mg/mL) in CFA (1:1 ratio). Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.[10]

    • Booster Immunization (Day 21): Prepare an emulsion of Type II Collagen (2 mg/mL) in IFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[10]

    • Treatment: Begin treatment with this compound or vehicle control around day 18-21 (prophylactic) or upon disease onset (therapeutic). The dose must be determined empirically; based on related compounds, a starting range of 10-50 mg/kg via subcutaneous injection or oral gavage could be explored.[5]

    • Clinical Scoring (3 times/week): Monitor mice for signs of arthritis starting from day 21. Score each paw on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or swelling in one digit.

      • 2 = Obvious erythema and swelling.

      • 3 = Severe erythema and swelling affecting the entire paw.

      • 4 = Maximum inflammation with joint deformity/ankylosis. The maximum score per mouse is 16. Also, measure paw thickness with a digital caliper.

    • Endpoint Analysis (Day 42-56): At the end of the study, collect blood for serum cytokine and anti-collagen antibody analysis. Harvest paws for histological assessment of inflammation, pannus formation, and bone erosion.

Protocol 3: In Vivo - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice
  • Objective: To assess the ability of this compound to ameliorate lupus-like disease.

  • Principle: MRL/lpr mice carry a mutation in the Fas gene, leading to spontaneous development of a severe autoimmune disease characterized by autoantibody production, splenomegaly, lymphadenopathy, and immune-complex-mediated glomerulonephritis, mimicking human SLE.[11][12]

  • Animal Strain: Female MRL/lpr mice.

  • Procedure:

    • Treatment Initiation: Begin treatment in mice at 10-12 weeks of age, when disease signs typically begin to appear.[11][12] Administer this compound or vehicle daily via a suitable route (e.g., oral gavage).

    • Monitoring Proteinuria (Weekly): Collect urine and measure protein levels using dipsticks or a quantitative assay. Proteinuria is a key indicator of nephritis. Scores can range from 0 (none) to 4+ (>2000 mg/dL).[13]

    • Monitoring Autoantibodies (Bi-weekly/Monthly): Collect blood via tail or submandibular vein bleed. Prepare serum and measure levels of anti-dsDNA antibodies using ELISA.[11]

    • Clinical Signs: Monitor body weight and assess for splenomegaly and lymphadenopathy by palpation.[13]

    • Endpoint Analysis (18-22 weeks of age): At the study terminus, collect blood for final autoantibody and cytokine analysis. Harvest kidneys for histopathological scoring of glomerulonephritis and immune complex deposition (IgG, C3). Weigh spleen and lymph nodes.[11]

Data Interpretation and Expected Outcomes

Successful inhibition of Syk by this compound is expected to block key inflammatory pathways. In vitro, this should result in a dose-dependent reduction in mast cell degranulation and cytokine secretion. In vivo, effective treatment should lead to a significant reduction in clinical arthritis scores and paw swelling in the CIA model, and decreased proteinuria, autoantibody titers, and kidney pathology in the MRL/lpr lupus model.

Logic_Diagram cluster_cause Mechanism cluster_effect Cellular Effects cluster_outcome Therapeutic Outcomes in Models A Syk Inhibition (by Syk Inhibitor II HCl) B Reduced B-Cell Activation & Proliferation A->B leads to C Blocked Mast Cell Degranulation A->C leads to D Decreased Macrophage Cytokine Production (TNFα, IL-6) A->D leads to E Reduced Autoantibody Titers (SLE Model) B->E F Ameliorated Joint Inflammation & Bone Erosion (RA Model) C->F D->F G Decreased Glomerulonephritis (SLE Model) D->G

Caption: Therapeutic Rationale for Syk Inhibition.

Conclusion

This compound is a potent and selective research tool for investigating the role of Spleen Tyrosine Kinase in autoimmune and inflammatory conditions. The protocols outlined here provide a framework for assessing its efficacy in validated in vitro and in vivo models of diseases like rheumatoid arthritis and systemic lupus erythematosus. Such studies are essential for validating Syk as a therapeutic target and for the preclinical development of next-generation immunomodulatory drugs.

References

Application Notes and Protocols for Syk Inhibitor II Hydrochloride in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory response. Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, has emerged as a key regulator of immune cell activation and is intricately involved in signaling pathways that drive neuroinflammation.[1][2] Syk is activated downstream of various receptors in microglia, including Toll-like receptors (TLRs) and Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), leading to the production of pro-inflammatory cytokines and phagocytosis.[1][3] Consequently, inhibition of Syk presents a promising therapeutic strategy to mitigate detrimental neuroinflammatory processes.

Syk Inhibitor II hydrochloride is a potent and selective, ATP-competitive inhibitor of Syk.[4][5][6] These application notes provide a comprehensive overview of the use of this compound for in vitro and in vivo neuroinflammation studies, including its mechanism of action, key experimental protocols, and expected outcomes. While direct studies on this compound in neuroinflammation are limited, data from other well-characterized Syk inhibitors, such as BAY61-3606, are presented as a reference for its potential applications.

Product Information: this compound

PropertyValue
Chemical Name 2-[(2-aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide, dihydrochloride
CAS Number 227449-73-2[5][6]
Molecular Formula C₁₄H₁₅F₃N₆O · 2HCl[6]
Molecular Weight 413.2 g/mol [5][6]
Purity ≥98%[6]
Solubility DMSO: 30 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: 0.3 mg/mL[6]
Storage Store at -20°C for long-term storage.[4][7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Quantitative Data

In Vitro Efficacy

The following table summarizes the in vitro inhibitory activities of this compound and the effects of a representative Syk inhibitor (BAY61-3606) on inflammatory responses in microglia.

ParameterCell Line/SystemValueReference Compound
Syk IC₅₀ Enzyme Assay41 nMSyk Inhibitor II
5-HT Release IC₅₀ RBL-2H3 cells460 nMSyk Inhibitor II
PKCε IC₅₀ Enzyme Assay5.1 µMSyk Inhibitor II
PKCβII IC₅₀ Enzyme Assay11 µMSyk Inhibitor II
ZAP-70 IC₅₀ Enzyme Assay11.2 µMSyk Inhibitor II
Btk IC₅₀ Enzyme Assay15.5 µMSyk Inhibitor II
Itk IC₅₀ Enzyme Assay22.6 µMSyk Inhibitor II
LPS-induced TNFα & IL-1β expression BV2 microgliaSignificant inhibition at 100 nMBAY61-3606
LPS-induced IL-6 release Primary neuron-glia cultures~45% decreaseBAY61-3606 (1 µM)
LPS-induced TNFα release Primary neuron-glia cultures~80% increaseBAY61-3606 (1 µM)

Note: Data for BAY61-3606 is provided as a representative example of the expected effects of Syk inhibition in neuroinflammation models.[8]

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in a passive cutaneous anaphylaxis model. The table below also includes data from a representative Syk inhibitor (BAY61-3606) in a neuroinflammation model.

ParameterAnimal ModelValueReference Compound
Passive Cutaneous Anaphylaxis ID₅₀ Mice13.2 mg/kg (s.c.)Syk Inhibitor II
LPS-induced cognitive dysfunction MiceSignificant protectionBAY61-3606
LPS-induced microglial activation (Iba-1) Mice (cortex and hippocampus)Significant reductionBAY61-3606
LPS-induced TNFα, IL-1β, IL-6 expression Mice (brain tissue)Significant suppressionBAY61-3606

Note: Data for BAY61-3606 is provided as a representative example of the expected effects of Syk inhibition in in vivo neuroinflammation models.[9]

Signaling Pathways and Experimental Workflow

Syk Signaling in Microglia

Syk plays a crucial role in mediating inflammatory signaling in microglia. Upon activation by upstream signals such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) or amyloid-beta (Aβ) interacting with TREM2, Syk initiates a downstream cascade that leads to the activation of the transcription factor NF-κB.[2][10] This, in turn, promotes the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, driving neuroinflammation.

Syk_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Abeta Abeta TREM2 TREM2 Abeta->TREM2 Syk Syk TLR4->Syk TREM2->Syk PI3K_Akt PI3K/Akt Syk->PI3K_Akt NFkB_activation NF-κB Activation Syk->NFkB_activation Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk PI3K_Akt->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression NFkB_activation->Gene_Expression Cytokines Cytokines Gene_Expression->Cytokines TNF-α, IL-1β, IL-6

Syk signaling pathway in microglia.
Experimental Workflow for In Vitro Neuroinflammation Model

A typical workflow for assessing the anti-neuroinflammatory effects of this compound in an in vitro microglial cell culture model.

Experimental_Workflow Start Start Cell_Culture Culture Microglial Cells (e.g., BV2 or Primary Microglia) Start->Cell_Culture Pre-treatment Pre-treat with Syk Inhibitor II hydrochloride (various conc.) Cell_Culture->Pre-treatment Stimulation Stimulate with LPS (e.g., 100 ng/mL) Pre-treatment->Stimulation Incubation Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cytokine_Assay Cytokine Quantification (ELISA, CBA) Endpoint_Analysis->Cytokine_Assay Western_Blot Western Blot (p-Syk, Iba-1, NF-κB) Endpoint_Analysis->Western_Blot Immunofluorescence Immunofluorescence (Iba-1, NF-κB translocation) Endpoint_Analysis->Immunofluorescence Cell_Viability Cell Viability Assay (MTT, LDH) Endpoint_Analysis->Cell_Viability End End Cytokine_Assay->End Western_Blot->End Immunofluorescence->End Cell_Viability->End

In vitro neuroinflammation experimental workflow.

Experimental Protocols

In Vitro LPS-Induced Neuroinflammation in Microglia

This protocol describes how to induce an inflammatory response in cultured microglia using Lipopolysaccharide (LPS) and to assess the inhibitory effect of this compound.

Materials:

  • Microglial cell line (e.g., BV2) or primary microglia

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for endpoint analysis (e.g., ELISA kits, antibodies for Western blot and immunofluorescence, MTT reagent)

Procedure:

  • Cell Seeding: Seed microglial cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS or culture medium. Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[11] Include a vehicle control group (no inhibitor, no LPS) and an LPS-only group (no inhibitor).

  • Incubation: Incubate the cells for the desired period. For cytokine release, 24 hours is a common time point.[2] For signaling pathway analysis (e.g., phosphorylation), shorter time points (e.g., 15-60 minutes) may be appropriate.

  • Endpoint Analysis:

    • Cytokine Quantification: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

    • Cell Viability: Assess the cytotoxicity of the inhibitor using an MTT or LDH assay according to the manufacturer's instructions.

Western Blotting for Syk Phosphorylation and Inflammatory Markers

This protocol details the detection of phosphorylated Syk (p-Syk) and other inflammatory proteins by Western blotting.

Materials:

  • Cell lysates from the in vitro experiment

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies, 5% non-fat milk in TBST for other antibodies)[12]

  • Primary antibodies (e.g., anti-p-Syk (Tyr525/526), anti-Syk, anti-Iba-1, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells with lysis buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for Microglial Activation

This protocol allows for the visualization of microglial activation and the nuclear translocation of NF-κB.

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-Iba-1, anti-NF-κB p65)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Fixation: After the experimental treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, stain the nuclei with DAPI, wash again, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Conclusion

This compound is a valuable tool for investigating the role of Syk in neuroinflammation. By potently and selectively inhibiting Syk, researchers can dissect its contribution to microglial activation, pro-inflammatory cytokine production, and subsequent neuronal dysfunction. The protocols and data presented here provide a framework for utilizing this compound in both in vitro and in vivo models of neuroinflammation, thereby facilitating the discovery and development of novel therapeutic strategies for neurodegenerative diseases.

References

Cell Permeability of Syk Inhibitor II Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune receptors, making it a critical target in the development of therapies for autoimmune diseases, allergic reactions, and certain cancers.[1][2][3] Syk Inhibitor II hydrochloride is a potent, selective, and ATP-competitive inhibitor of Syk.[4] Its efficacy in cellular and in vivo models is contingent on its ability to cross the cell membrane and engage its intracellular target. These application notes provide a summary of the cell permeability characteristics of this compound, detailed protocols for assessing the permeability of small molecules, and a visualization of the relevant biological pathway.

Data Presentation

The following table summarizes the available inhibitory activity and cell permeability data for this compound and a comparator Syk inhibitor.

CompoundTargetIC50 (in vitro)Cell-Based AssayCaco-2 Permeability (Papp)Efflux RatioReference
This compound Syk41 nMIC50 = 460 nM (5-HT release in RBL-2H3 cells)Data not availableData not available[4]
PKCε5.1 µM[4]
PKCβII11 µM[4]
ZAP-7011.2 µM[4]
Btk15.5 µM[4]
Itk22.6 µM[4]
BI 1002494 Syk0.8 nMIC50 = 115 nM (CD63 expression in human whole blood)30 x 10⁻⁶ cm/s2.8

Signaling Pathway

The diagram below illustrates the canonical Syk signaling pathway, which is initiated by the engagement of immunoreceptors. This compound acts by competitively binding to the ATP-binding site of Syk, thereby preventing its activation and the subsequent downstream signaling cascade.

Syk_Signaling_Pathway cluster_receptor Cell Membrane Receptor Immunoreceptor (e.g., BCR, FcR) ITAM ITAM Syk_Inactive Syk (Inactive) ITAM->Syk_Inactive Recruitment & Binding Src_Kinase Src Family Kinase (e.g., Lyn, Fyn) Src_Kinase->ITAM Phosphorylation Syk_Active Syk (Active) (Autophosphorylation) Syk_Inactive->Syk_Active Activation Downstream Downstream Signaling (PLCγ, PI3K, Vav) Syk_Active->Downstream Phosphorylation Syk_Inhibitor Syk Inhibitor II hydrochloride Syk_Inhibitor->Syk_Active Inhibition Response Cellular Responses (Cytokine Release, Proliferation, Degranulation) Downstream->Response Permeability_Workflow Start Start: Small Molecule (e.g., Syk Inhibitor II) Assay_Selection Select Permeability Assay Start->Assay_Selection PAMPA PAMPA (Passive Permeability) Assay_Selection->PAMPA High-throughput screening Caco2 Caco-2 Assay (Passive & Active Transport) Assay_Selection->Caco2 Detailed mechanistic study Run_PAMPA Perform PAMPA Experiment PAMPA->Run_PAMPA Run_Caco2 Culture Cells & Perform Transport Experiment Caco2->Run_Caco2 Analysis_PAMPA Analyze Samples (UV-Vis or LC-MS/MS) Run_PAMPA->Analysis_PAMPA Analysis_Caco2 Analyze Samples (LC-MS/MS) Run_Caco2->Analysis_Caco2 Calculate_Pe Calculate Pe Analysis_PAMPA->Calculate_Pe Calculate_Papp Calculate Papp & Efflux Ratio Analysis_Caco2->Calculate_Papp Report Report Permeability Classification Calculate_Pe->Report Calculate_Papp->Report

References

Troubleshooting & Optimization

Syk Inhibitor II hydrochloride solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of Syk Inhibitor II hydrochloride in DMSO and PBS. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][2]

Q2: What is the solubility of this compound in DMSO and PBS?

A2: The solubility can vary slightly between different batches and suppliers. However, the table below provides a summary of reported solubility data.

Data Presentation: Solubility of this compound

SolventSolubility (mg/mL)Molar EquivalentSource(s)
DMSO11 - 30 mg/mL26.62 - 72.6 mM[1][3]
PBS (pH 7.2)10 mg/mL24.2 mM[1][3]

Q3: How should I store the stock solution of this compound?

A3: Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] For use within one week, aliquots can be stored at 4°C.[1]

Q4: What is the mechanism of action of Syk Inhibitor II?

A4: Syk Inhibitor II is a cell-permeable, ATP-competitive, and reversible inhibitor of Spleen tyrosine kinase (Syk).[1][3][4] Syk is a non-receptor tyrosine kinase that plays a crucial role in downstream signaling of immunoreceptors, which is important for platelet function and inflammation.[1][3][4]

Troubleshooting Guide

Issue 1: The compound is not dissolving completely in the solvent.

  • Solution 1: Sonication. Sonication is recommended to aid in the dissolution of this compound.[1] An ultrasonic cleaner is preferable to an ultrasonic disruptor to avoid degradation of the compound.[1]

  • Solution 2: Gentle Warming. Gentle warming of the solution can also help to increase solubility. However, be cautious with the temperature to prevent any potential degradation of the compound.

  • Solution 3: Fresh Solvent. Ensure that the DMSO used is of high quality and has not absorbed moisture, as this can reduce solubility.

Issue 2: Precipitation is observed when diluting the DMSO stock solution in an aqueous buffer like PBS or cell culture medium.

  • Solution 1: Lower the Final Concentration. This is often due to the lower solubility of the compound in aqueous solutions. Ensure that the final concentration of the inhibitor in your experimental setup does not exceed its solubility limit in the aqueous buffer.

  • Solution 2: Check the DMSO Concentration. The final concentration of DMSO in cell-based assays should ideally not exceed 0.1%.[1] Higher concentrations can be toxic to cells and may also affect the solubility of the inhibitor. If a higher concentration of DMSO is necessary, a solvent-only control should be included in the experiment to assess its effects.[1]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 413.2 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.13 mg of the compound.

  • Adding Solvent: Add the calculated volume of DMSO to the vial containing the compound. In this example, add 1 mL of DMSO.

  • Dissolving the Compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for short intervals in an ultrasonic water bath until the solution is clear.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[2]

Visualizations

Syk_Signaling_Pathway BCR B-cell Receptor (BCR) Syk Syk BCR->Syk Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Activation B-cell Activation, Proliferation, & Survival Downstream->Activation Inhibitor Syk Inhibitor II hydrochloride Inhibitor->Syk Inhibition Experimental_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Syk Inhibitor II hydrochloride add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to dissolve add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw aliquot store->thaw dilute 7. Dilute in PBS or cell culture medium thaw->dilute use 8. Use in experiment dilute->use

References

Navigating Unexpected Results with Syk Inhibitor II Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Syk Inhibitor II hydrochloride. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Syk Inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that functions as a potent and selective, ATP-competitive inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] By binding to the ATP pocket of the Syk enzyme, it prevents the transfer of phosphate groups to downstream substrates, thereby blocking the signaling cascade.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is soluble in various solvents, and the choice of solvent will depend on the specific experimental requirements. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[4]

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Potency (High IC50 Value)

You may observe that the half-maximal inhibitory concentration (IC50) of this compound is higher than the reported values (literature value is approximately 41 nM in cell-free assays).[1][2][3] This can manifest as a reduced effect on downstream signaling pathways or cellular responses.

Possible Causes and Solutions:

  • Inhibitor Degradation: Improper storage can lead to the degradation of the compound.

    • Solution: Ensure the inhibitor is stored at the recommended temperature and protected from light. Prepare fresh aliquots from a new stock if degradation is suspected.

  • Incomplete Dissolution: The inhibitor may not be fully dissolved in the working solution.

    • Solution: Sonication can aid in the complete dissolution of the compound.[4] Visually inspect the solution for any precipitates before use.

  • Assay-Specific Conditions: The IC50 value can be influenced by the specific conditions of your assay, such as substrate concentration and incubation time. One study noted that the IC50 of Syk inhibitors can differ when measured at different time points (e.g., 24 vs. 48 hours).[5]

    • Solution: Carefully optimize and standardize your assay conditions. Consider performing a time-course experiment to determine the optimal incubation time for your specific model.

  • Cell Type and Density: The efficacy of the inhibitor can vary between different cell types and may be affected by cell density.

    • Solution: Titrate the inhibitor concentration for each new cell line and ensure consistent cell seeding densities across experiments.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

You might observe cellular effects that are not consistent with the known functions of Syk, or you may see significant cytotoxicity, especially at higher concentrations.

Possible Causes and Solutions:

  • High Inhibitor Concentration: Off-target effects of kinase inhibitors are more prominent at higher concentrations.[6] Research has shown that at concentrations greater than 1 µM, Syk Inhibitor II can reduce cell viability even in cells with no apparent Syk expression, suggesting off-target activity.[6]

    • Solution: Perform a dose-response experiment to determine the optimal concentration range that inhibits Syk without causing significant off-target effects or general toxicity. It is crucial to stay as close to the IC50 value for Syk as your experimental system allows.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically ≤0.1% for DMSO).[4] Include a vehicle control (solvent only) in your experiments to account for any solvent-induced effects.

  • Activation of Other Pathways: Kinase inhibitors can sometimes lead to the paradoxical activation of other signaling pathways.[7]

    • Solution: If you suspect off-target effects, it is advisable to use a secondary, structurally different Syk inhibitor as a control to confirm that the observed phenotype is indeed due to Syk inhibition. Additionally, probing key downstream effectors of related pathways (e.g., MAPK/ERK, Akt) can help identify any unintended pathway activation.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubility
DMSO30 mg/mL[3]
DMF2 mg/mL[3]
Ethanol0.3 mg/mL[3]
PBS (pH 7.2)10 mg/mL[3]

Table 2: In Vitro and In Vivo Efficacy of Syk Inhibitor II

AssayIC50 / ID50
Syk (cell-free assay)41 nM[1][2][3]
FcεRI-mediated 5-HT release (RBL-2H3 cells)460 nM[1][2]
Passive cutaneous anaphylaxis (mice)13.2 mg/kg[1][2]

Table 3: Selectivity Profile of Syk Inhibitor II

KinaseIC50 (µM)
PKCε5.1[1][2][3]
PKCβII11[1][2][3]
ZAP-7011.2[1][2][3]
Btk15.5[1][2][3]
Itk22.6[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound to room temperature before opening.

  • Add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the solution for a few minutes.[4]

  • Visually inspect the solution to confirm that there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Cell-Based Assay for Syk Inhibition

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound from your stock solution in the appropriate cell culture medium. Remember to prepare a vehicle control containing the same final concentration of solvent as your highest inhibitor concentration.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard cell culture conditions.

  • Endpoint Analysis: Following incubation, perform your desired endpoint analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for phosphorylated downstream targets of Syk, or a functional assay relevant to your research.

Visualizations

Syk_Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor ITAM ITAM Receptor->ITAM Activation Syk Syk ITAM->Syk Recruitment & Activation Downstream_Effectors Downstream Effectors (e.g., PLCγ, Vav, PI3K) Syk->Downstream_Effectors Phosphorylation Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk Inhibition Cellular_Response Cellular Response (e.g., Cytokine Release, Degranulation) Downstream_Effectors->Cellular_Response Troubleshooting_Workflow Start Unexpected Result Check_Potency Is Potency Lower Than Expected? Start->Check_Potency Check_Toxicity Is There Unexpected Toxicity/Off-Target Effect? Check_Potency->Check_Toxicity No Verify_Storage Verify Storage Conditions Check_Potency->Verify_Storage Yes Lower_Concentration Lower Inhibitor Concentration Check_Toxicity->Lower_Concentration Yes End Problem Resolved Check_Toxicity->End No Optimize_Dissolution Optimize Dissolution (e.g., Sonication) Verify_Storage->Optimize_Dissolution Review_Assay Review Assay Parameters Optimize_Dissolution->Review_Assay Review_Assay->End Include_Vehicle_Control Include Proper Vehicle Control Lower_Concentration->Include_Vehicle_Control Use_Secondary_Inhibitor Use Secondary Syk Inhibitor Include_Vehicle_Control->Use_Secondary_Inhibitor Use_Secondary_Inhibitor->End Logical_Relationship_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected Experimental Outcome Compound_Issues Compound Integrity - Degradation - Impurity Problem->Compound_Issues Preparation_Issues Solution Preparation - Incomplete Dissolution - Incorrect Concentration Problem->Preparation_Issues Experimental_Issues Experimental Design - High Concentration - Solvent Toxicity - Assay Variability Problem->Experimental_Issues Verify_Compound Verify Compound - Check Storage - Use Fresh Stock Compound_Issues->Verify_Compound Optimize_Prep Optimize Preparation - Use Sonication - Confirm Concentration Preparation_Issues->Optimize_Prep Refine_Experiment Refine Experiment - Titrate Concentration - Use Controls - Standardize Assay Experimental_Issues->Refine_Experiment

References

Preventing off-target effects of Syk Inhibitor II hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Syk Inhibitor II hydrochloride. Our goal is to help you prevent and interpret potential off-target effects to ensure the reliability and accuracy of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
1. Unexpected or inconsistent cellular phenotype observed after treatment. 1. Off-target effects: The inhibitor may be affecting kinases other than Syk. 2. Inhibitor concentration is too high: High concentrations can lead to non-specific effects. 3. Cell line specific effects: The observed phenotype may be unique to the cell model being used. 4. Compound degradation: Improper storage or handling may have compromised the inhibitor's activity.1. Validate on-target effect: Use Western blot to confirm decreased phosphorylation of Syk (p-Syk Tyr525/526) and its downstream targets (e.g., PLCγ, Vav). 2. Perform a dose-response experiment: Determine the lowest effective concentration that inhibits Syk phosphorylation without causing widespread changes in cell viability or morphology. 3. Use a secondary Syk inhibitor: Confirm the phenotype with a structurally different Syk inhibitor to ensure the effect is not due to the chemical scaffold of Syk Inhibitor II. 4. Consult literature for your cell line: Check if similar effects have been reported by other researchers. 5. Ensure proper storage: Store the inhibitor as a stock solution at -20°C or -80°C and minimize freeze-thaw cycles.
2. No inhibition of Syk signaling is observed. 1. Incorrect inhibitor concentration: The concentration used may be too low to inhibit Syk in your specific cellular context. 2. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 3. Inhibitor has degraded: The compound may have lost its activity due to improper storage. 4. Assay timing is not optimal: The time point for assessing Syk inhibition may be too early or too late.1. Increase inhibitor concentration: Titrate the inhibitor concentration upwards in a stepwise manner. 2. Confirm cell permeability: While Syk Inhibitor II is cell-permeable, its uptake can vary between cell lines. Consider using a positive control inhibitor known to be effective in your cell line. 3. Use a fresh stock of the inhibitor: Prepare a new stock solution from powder. 4. Perform a time-course experiment: Assess Syk phosphorylation at multiple time points after inhibitor treatment to identify the optimal window of inhibition.
3. High background or non-specific bands in Western blot for p-Syk. 1. Antibody is not specific: The primary antibody may be cross-reacting with other phosphorylated proteins. 2. Blocking is insufficient: The blocking buffer may not be effectively preventing non-specific antibody binding. 3. Sample preparation issues: Phosphatases in the cell lysate may be dephosphorylating Syk.1. Use a well-validated p-Syk antibody: Check the antibody datasheet for specificity data and consider testing a different antibody. 2. Optimize blocking conditions: Use 5% BSA in TBST for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can increase background. 3. Use phosphatase inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice.
4. Discrepancy between biochemical assay and cellular assay results. 1. Different ATP concentrations: Biochemical assays are often run at lower ATP concentrations than what is present in cells, which can affect the apparent potency of an ATP-competitive inhibitor like Syk Inhibitor II. 2. Cellular compensatory mechanisms: Cells may activate other signaling pathways to compensate for Syk inhibition.[1][2]1. Consider the ATP concentration: Be aware that the IC50 value from a biochemical assay may not directly translate to the effective concentration in a cellular context. 2. Investigate compensatory pathways: If the long-term phenotype does not match the initial inhibition of Syk signaling, consider that the cells may be adapting to the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Syk Inhibitor II is a potent, ATP-competitive inhibitor of Spleen tyrosine kinase (Syk).[3] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of Syk and subsequent activation of downstream signaling pathways.[4]

Q2: What are the known off-target effects of this compound?

A2: Syk Inhibitor II has been shown to be less potent against several other kinases. It is important to consider these off-target activities when interpreting experimental results, especially at higher concentrations.

Q3: How should I prepare and store this compound?

A3: It is recommended to prepare a stock solution in DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles to maintain the stability of the compound.

Q4: What is a suitable starting concentration for my cell-based experiments?

A4: A good starting point for cell-based assays is typically in the range of 1-10 µM. However, the optimal concentration will depend on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your experiment.

Q5: How can I confirm that the observed effects in my cells are due to Syk inhibition and not off-target effects?

A5: To confirm on-target activity, you should:

  • Perform a Western blot: Show that the inhibitor reduces the phosphorylation of Syk at its activation loop (Tyr525/526) and also look at the phosphorylation status of a known downstream substrate.

  • Perform a rescue experiment: If possible, overexpressing a drug-resistant mutant of Syk should reverse the phenotypic effects of the inhibitor.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Syk Inhibitor II

TargetIC50
Syk 41 nM
PKCε5.1 µM
PKCβII11 µM
ZAP-7011.2 µM
Btk15.5 µM
Itk22.6 µM

Data compiled from multiple sources.[3]

Experimental Protocols

Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

Materials:

  • This compound

  • Kinase panel of interest

  • ADP-Glo™ Kinase Assay Kit

  • Appropriate substrates and buffers for each kinase

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in the appropriate kinase buffer.

  • In a 384-well plate, add the kinase, the corresponding substrate, and ATP.

  • Add the diluted inhibitor to the wells. Include a DMSO vehicle control.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.

Western Blot for Phospho-Syk (p-Syk)

This protocol is for verifying the on-target effect of this compound in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Syk (Tyr525/526) and anti-total Syk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. Include a DMSO vehicle control.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-p-Syk primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Syk_Signaling_Pathway BCR BCR/FcR Lyn Lyn/Src Family Kinases BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation Vav Vav Syk->Vav PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K MAPK MAPK Pathway Vav->MAPK Ca_Flux Calcium Flux PLCg->Ca_Flux Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression Ca_Flux->Gene_Expression Cell_Response Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cell_Response Inhibitor Syk Inhibitor II hydrochloride Inhibitor->Syk

Caption: Syk Signaling Pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the inhibitor concentration within the recommended range? Start->Check_Concentration Dose_Response Perform Dose-Response and Viability Assay Check_Concentration->Dose_Response No Validate_OnTarget Validate On-Target Effect (e.g., p-Syk Western Blot) Check_Concentration->Validate_OnTarget Yes Dose_Response->Validate_OnTarget Syk_Inhibited Is Syk phosphorylation reduced? Validate_OnTarget->Syk_Inhibited Troubleshoot_Assay Troubleshoot Western Blot (Antibody, Buffers, etc.) Syk_Inhibited->Troubleshoot_Assay No Consider_OffTarget Consider Off-Target Effects or Compensatory Pathways Syk_Inhibited->Consider_OffTarget Yes, but phenotype is still unexpected Secondary_Inhibitor Use Structurally Different Syk Inhibitor Syk_Inhibited->Secondary_Inhibitor Yes Troubleshoot_Assay->Validate_OnTarget Phenotype_Confirmed Is the phenotype reproduced? Secondary_Inhibitor->Phenotype_Confirmed On_Target_Effect Phenotype is likely On-Target Phenotype_Confirmed->On_Target_Effect Yes Off_Target_Effect Phenotype is likely Off-Target or an artifact of the inhibitor scaffold Phenotype_Confirmed->Off_Target_Effect No

Caption: Troubleshooting workflow for unexpected experimental results.

Kinase_Selectivity_Workflow Start Prepare Serial Dilution of Syk Inhibitor II Setup_Reaction Set up Kinase Reactions: - Kinase Panel - Substrate & ATP - Inhibitor Dilutions Start->Setup_Reaction Incubate_Kinase Incubate at RT (60 min) Setup_Reaction->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate at RT (40 min) Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_Deplete->Add_Detection Incubate_Detect Incubate at RT (30-60 min) Add_Detection->Incubate_Detect Read_Luminescence Measure Luminescence Incubate_Detect->Read_Luminescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Values Read_Luminescence->Analyze_Data

Caption: Experimental workflow for a kinase selectivity assay using ADP-Glo™ technology.

References

Syk Inhibitor II Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Syk Inhibitor II hydrochloride effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable, pyrimidine-carboxamide compound that functions as a potent, selective, and reversible ATP-competitive inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] By competing with ATP for the binding site on the Syk enzyme, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in various solvents. For stock solutions, DMSO is commonly used.[1][2] It is recommended to prepare a concentrated stock solution in DMSO, aliquot it to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C for long-term stability.[2] For use in aqueous buffers like PBS (pH 7.2), sonication may be required to aid dissolution.[1]

Solubility Data for this compound:

SolventSolubility
DMSO~11-30 mg/mL
DMF~2 mg/mL
Ethanol~0.3 mg/mL
PBS (pH 7.2)~10 mg/mL (sonication recommended)

Data compiled from multiple sources.[1][3]

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for Syk, it can inhibit other kinases at higher concentrations. Understanding these off-target activities is crucial for interpreting experimental results.

Inhibitory Activity (IC50) of this compound against various kinases:

KinaseIC50
Syk 41 nM
PKCε5.1 µM
PKCβII11 µM
ZAP-7011.2 µM
Btk15.5 µM
Itk22.6 µM

This data indicates that this compound is significantly more potent against Syk than the other tested kinases.[1][2][3]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

Possible Cause 1: Compound Precipitation in Cell Culture Media

  • Symptoms: Visible precipitate in the culture wells, inconsistent results at higher concentrations.

  • Troubleshooting:

    • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.[1]

    • Check Solubility Limit: Do not exceed the solubility limit of this compound in your final assay buffer. Pre-warming the media and inhibitor solution before mixing may help.

    • Sonication: If using aqueous buffers, sonication can aid in dissolving the compound.[1]

    • Visual Inspection: Always visually inspect your plates for any signs of precipitation after adding the inhibitor.

Possible Cause 2: Off-Target Effects

  • Symptoms: Phenotypes that are not consistent with Syk inhibition, unexpected changes in signaling pathways.

  • Troubleshooting:

    • Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range for selective Syk inhibition.

    • Use a Secondary Inhibitor: Confirm your results with a structurally different Syk inhibitor to ensure the observed phenotype is due to Syk inhibition and not an off-target effect.

    • Consult Kinase Selectivity Data: Refer to the IC50 table above to consider if the concentrations you are using could be inhibiting other kinases like PKC or ZAP-70.[1][2][3]

    • Knockdown/Knockout Controls: The gold standard for confirming on-target effects is to use genetic approaches like siRNA or CRISPR to deplete Syk and observe if the phenotype matches that of the inhibitor.[4]

Possible Cause 3: Pan-Assay Interference Compounds (PAINS) Behavior

  • Symptoms: Activity in multiple, unrelated assays; steep dose-response curves; time-dependent inhibition.

  • Background: PAINS are compounds that appear as frequent hitters in high-throughput screens due to non-specific interactions with assay components.[5] While this compound is not definitively classified as a PAIN, its pyrimidine-carboxamide scaffold is a common feature in many kinase inhibitors and can sometimes be associated with assay interference.[6][7]

  • Troubleshooting:

    • Run Orthogonal Assays: Validate hits using a different assay platform with a distinct detection method (e.g., if you see an effect in a fluorescence-based assay, confirm it with a luminescence-based or radiometric assay).

    • Check for Non-Specific Reactivity: Include control experiments to test for non-specific protein reactivity or membrane disruption.

Issue 2: Interference with Assay Readouts

Possible Cause 1: Autofluorescence (Fluorescence-Based Assays)

  • Symptoms: High background fluorescence, false positives or negatives in fluorescence intensity, FRET, or FP assays.

  • Background: The pyrimidine core of this compound has the potential to exhibit fluorescent properties.[7][8]

  • Troubleshooting:

    • Measure Compound Autofluorescence: Before conducting your assay, measure the fluorescence of this compound alone in your assay buffer at the excitation and emission wavelengths you plan to use.

    • Subtract Background: If autofluorescence is observed, subtract the signal from the compound-only control wells from your experimental wells.

    • Use a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission spectra that do not overlap with the potential autofluorescence of the inhibitor.

    • Time-Resolved Fluorescence (TRF): Consider using a TR-FRET assay, as the time-delayed measurement can help to reduce interference from short-lived background fluorescence.

Possible Cause 2: Interference with Luciferase (Luminescence-Based Assays)

  • Symptoms: Unexpected increase or decrease in luciferase signal that does not correlate with the expected biological activity. This is a known issue with some kinase inhibitors.[9]

  • Troubleshooting:

    • Direct Luciferase Inhibition Assay: Perform a control experiment by adding this compound directly to a reaction containing purified luciferase and its substrate to check for direct inhibition of the enzyme.

    • ATP Measurement Assays: In assays that measure ATP levels as a readout for cell viability (e.g., CellTiter-Glo®), be aware that as an ATP-competitive inhibitor, this compound could potentially interfere with the assay chemistry.[10][11][12]

    • Use a Non-Enzymatic Viability Assay: Confirm cell viability results with an alternative method that does not rely on enzymatic activity, such as trypan blue exclusion or a crystal violet assay.

Possible Cause 3: Interference with Colorimetric Assays (e.g., MTT, XTT)

  • Symptoms: Discrepancy between viability results from MTT/XTT assays and other methods like cell counting. Some kinase inhibitors have been shown to interfere with the reduction of tetrazolium salts.[13]

  • Troubleshooting:

    • Cell-Free Control: Run a control experiment to see if this compound can directly reduce the MTT reagent in the absence of cells.

    • Confirm with Alternative Viability Assays: As with luciferase assays, use an orthogonal method to confirm results. For example, a study on neuroblastoma cells used an MTT assay to assess the effect of SYK inhibitors on cell viability.[13][14]

Experimental Protocols & Methodologies

General Protocol for a Cellular Kinase Inhibition Assay (e.g., Western Blotting for Phospho-Syk)
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 1-24 hours).

  • Cell Stimulation (if applicable): If studying the inhibition of stimulated Syk activity, add the appropriate agonist (e.g., anti-IgM for B-cells) for a short period (e.g., 5-15 minutes) before cell lysis.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against phospho-Syk (e.g., p-Syk Y525/526).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Syk and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]

Protocol for an In Vitro Kinase Assay (Radiometric)

This protocol is a general guideline and may need to be optimized for specific kinase-substrate pairs. A similar method has been used for other Syk inhibitors.[1]

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Dilution: Prepare serial dilutions of this compound in the reaction buffer.

  • Reaction Setup: In a microplate, add the following components in order:

    • Reaction buffer

    • This compound or vehicle (DMSO)

    • Recombinant Syk enzyme

    • Substrate (e.g., a specific peptide or protein)

  • Initiate Reaction: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for Syk.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.

Visualizations

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation FcR Fc Receptor (FcR) FcR->Syk PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav Ca_flux Ca²⁺ Flux PLCg->Ca_flux PKC_activation PKC Activation PLCg->PKC_activation MAPK_pathway MAPK Pathway PI3K->MAPK_pathway NFkB_activation NF-κB Activation Vav->NFkB_activation Inhibitor Syk Inhibitor II hydrochloride Inhibitor->Syk

Caption: Simplified Syk signaling pathway and the point of inhibition.

Troubleshooting_Workflow start Unexpected Assay Result check_solubility Check for Precipitation & Solubility Issues start->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok No solubility_issue Address Solubility: - Lower Concentration - Check Solvent % check_solubility->solubility_issue Yes check_off_target Consider Off-Target Effects (Dose-Response) off_target_suspected Suspect Off-Target: - Use Orthogonal Inhibitor - Genetic Controls (siRNA) check_off_target->off_target_suspected Yes on_target_likely On-Target Effect Likely check_off_target->on_target_likely No check_assay_interference Investigate Direct Assay Interference interference_suspected Suspect Interference: - Run Compound-Only Control - Use Orthogonal Assay check_assay_interference->interference_suspected Yes no_interference No Direct Interference check_assay_interference->no_interference No solubility_ok->check_off_target on_target_likely->check_assay_interference

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Syk Inhibitor II Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Syk Inhibitor II hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in its solid form at -20°C for up to 3 years or at -80°C for even longer-term storage.[1] Once dissolved, the storage recommendations are more stringent.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[1][2] For long-term storage, this stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] For short-term use within a week, aliquots can be kept at 4°C.[2]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in several common laboratory solvents. The solubility for various forms of the inhibitor is summarized in the table below. Sonication can be used to aid dissolution.[1][2]

Data Presentation

Table 1: Solubility of Syk Inhibitor II Forms

SolventSyk Inhibitor IISyk Inhibitor II dihydrochloride
DMSO~15 mg/mL[5]~11 mg/mL (26.62 mM)[1][2]
DMF~25 mg/mL[5]~2 mg/mL
EthanolInsoluble~0.3 mg/mL (0.73 mM)[1][2]
PBS (pH 7.2)Insoluble~10 mg/mL (24.2 mM)[1][2]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationRecommendations
-80°CUp to 6 months[3][4]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[2]
-20°CUp to 1 month[3][4]Suitable for medium-term storage. Aliquot to avoid freeze-thaw cycles.
4°CUp to 1 week[2]For short-term use of working solutions.

Troubleshooting Guide

Issue 1: Precipitate observed in the stock solution after thawing.

  • Cause: The inhibitor may have come out of solution during the freezing process or due to solvent evaporation. The solubility of the compound is also temperature-dependent.

  • Solution:

    • Warm the vial to 37°C.

    • Gently vortex or sonicate the solution in an ultrasonic bath to redissolve the precipitate.[1]

    • If the precipitate persists, it may be due to insoluble impurities. These generally do not affect the product's activity and can be removed by filtration or centrifugation.[1]

Issue 2: Reduced or no activity of the inhibitor in experiments.

  • Cause:

    • Improper Storage: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation.

    • Incorrect Dilution: The final concentration of the inhibitor in the assay may be too low.

    • Solvent Effects: High concentrations of DMSO (>0.1%) in cell-based assays can be toxic to cells.[2]

  • Solution:

    • Verify Storage: Ensure the inhibitor has been stored according to the recommendations (see Table 2). Use a fresh aliquot if possible.

    • Confirm Concentration: Recalculate the dilutions and ensure the final concentration is appropriate for the assay (the IC50 for Syk is 41 nM).[3]

    • Solvent Control: Include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to rule out solvent-induced effects.[2]

    • Activity Check: Perform a quality control experiment to verify the activity of your inhibitor stock (see Experimental Protocols section).

Issue 3: Difficulty dissolving the solid compound.

  • Cause: The compound may not be readily soluble in the chosen solvent at room temperature.

  • Solution:

    • Use a solvent in which the compound has higher solubility, such as DMSO.

    • Gently warm the solution and sonicate to facilitate dissolution.[1][2]

    • If using an aqueous buffer like PBS, ensure the pH is appropriate (pH 7.2 is recommended for the dihydrochloride form).[1][2]

Experimental Protocols

Protocol 1: Quality Control Kinase Assay to Test Inhibitor Activity

This protocol outlines a general method to assess the activity of your stored this compound by measuring its ability to inhibit Syk kinase activity in vitro.

  • Prepare Reagents:

    • Syk kinase enzyme (recombinant)

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • ATP (at a concentration close to the Km for Syk)

    • Syk-specific substrate (e.g., a peptide containing a tyrosine phosphorylation site)

    • Your stored this compound solution and a fresh, reference standard if available.

    • Detection reagent (e.g., an antibody specific for the phosphorylated substrate or a luminescence-based ATP detection reagent).

  • Assay Procedure:

    • Prepare serial dilutions of your stored inhibitor and the reference standard.

    • In a microplate, add the Syk kinase, the substrate, and the kinase assay buffer to each well.

    • Add the different concentrations of your inhibitor or the vehicle control to the respective wells.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the recommended time and temperature (e.g., 30-60 minutes at 30°C).

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of kinase activity against the inhibitor concentration.

    • Calculate the IC50 value for your stored inhibitor and compare it to the expected value (~41 nM) or the value obtained with the reference standard. A significant increase in the IC50 value indicates a loss of activity.

Visualizations

Syk_Signaling_Pathway Syk Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM contains Syk Syk ITAM->Syk recruits & activates Src_Kinase Src Family Kinase (e.g., Lyn, Fyn) Src_Kinase->ITAM phosphorylates PLCg PLCγ Syk->PLCg activates PI3K PI3K Syk->PI3K activates Vav Vav Syk->Vav activates Syk_Inhibitor_II Syk Inhibitor II hydrochloride Syk_Inhibitor_II->Syk inhibits Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release) PLCg->Cellular_Response PI3K->Cellular_Response Vav->Cellular_Response

Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.

Storage_Workflow This compound Handling Workflow Start Receive Solid Compound Store_Solid Store at -20°C or -80°C Start->Store_Solid Prepare_Stock Prepare Concentrated Stock (e.g., in DMSO) Store_Solid->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -80°C Aliquot->Store_Aliquots Thaw_Aliquot Thaw a Single Aliquot for Use Store_Aliquots->Thaw_Aliquot Prepare_Working Prepare Working Solution Thaw_Aliquot->Prepare_Working Experiment Perform Experiment Prepare_Working->Experiment Discard Discard Unused Working Solution Experiment->Discard

Caption: Recommended workflow for the handling and storage of this compound.

References

Technical Support Center: Syk Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common problems encountered during experiments with Spleen Tyrosine Kinase (Syk) inhibitors.

FAQs and Troubleshooting

Inhibitor Characterization & Potency

Question 1: Why are my IC50 values for the same Syk inhibitor inconsistent between experiments?

Inconsistent IC50 values can arise from several factors. Firstly, ensure that the inhibitor is fully dissolved before each experiment, as poor solubility can lead to variability. It is also crucial to maintain consistent assay conditions, including incubation times, temperature, and the concentrations of ATP and substrate in kinase assays, as these can significantly impact the apparent potency of an inhibitor. Finally, batch-to-batch variation of the inhibitor can occur, so it is advisable to use the same lot for a series of related experiments or to qualify new batches.

Question 2: There is a significant discrepancy between the biochemical (enzymatic) and cellular IC50 values of my Syk inhibitor. What could be the reason?

This is a common observation and can be attributed to several factors.[1][2] A potent inhibitor in a biochemical assay may have poor cell permeability, preventing it from reaching its intracellular target.[1] The inhibitor might also be subject to efflux pumps that actively remove it from the cell. Conversely, an inhibitor might show higher potency in cellular assays due to the accumulation of the compound inside the cell.[2] It's also important to consider that the intracellular concentration of ATP is much higher than what is typically used in biochemical assays, which can affect the potency of ATP-competitive inhibitors.

Question 3: My Syk inhibitor is showing activity in a Syk-negative or knockout cell line. Is this due to off-target effects?

Yes, this is a strong indication of off-target effects, especially at higher inhibitor concentrations.[3] Many kinase inhibitors can interact with other kinases or cellular proteins.[4][5][6] To confirm this, it is essential to include a Syk-negative cell line or a knockout/knockdown model as a negative control in your experiments.[7][8] If the effect persists in the absence of Syk, it is likely due to the inhibitor acting on other targets. For example, the Syk inhibitor BAY 61-3606 has been reported to also inhibit JNK.[3]

Experimental Procedures

Question 4: I am having trouble dissolving my Syk inhibitor. What are the best practices for solubilizing these compounds?

Many small molecule inhibitors have limited aqueous solubility. It is recommended to first dissolve the inhibitor in a solvent like DMSO to create a high-concentration stock solution.[9] For cell-based assays, it's crucial to ensure that the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. If the inhibitor precipitates upon dilution in aqueous buffers or media, you can try vortexing, gentle warming, or sonication. However, always check the manufacturer's instructions for the specific inhibitor's stability under these conditions.

Question 5: I am observing unexpected cell death in my experiments, even at low concentrations of the Syk inhibitor. How can I determine if this is due to on-target inhibition or general toxicity?

Distinguishing between on-target and off-target toxicity is critical. A key experiment is to compare the inhibitor's effect on a Syk-expressing cell line versus a Syk-negative or Syk-knockdown/knockout cell line.[10][11] If the cell death is observed only in the Syk-expressing cells, it is more likely to be an on-target effect.[11] Additionally, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of Syk. If the unexpected cell death persists in Syk-negative cells, it is likely due to off-target effects or compound toxicity.[3]

Western Blotting

Question 6: I am not getting a clear signal for phospho-Syk (pSyk) in my Western blots. What can I do to improve this?

A weak or absent phospho-Syk signal can be due to several reasons. First, ensure that your cells have been stimulated appropriately to induce Syk phosphorylation. The phosphorylation of Syk can be transient, so optimizing the stimulation time is important. Check that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of the protein. The choice of antibody is also critical; use a well-validated antibody specific for the desired phosphorylation site (e.g., Tyr525/526).[12][13] Finally, make sure you are loading a sufficient amount of protein (at least 20-30 µg of total cell lysate is recommended).[14]

Question 7: My Western blots for Syk or pSyk have high background. How can I reduce this?

High background can obscure your bands of interest. To reduce it, ensure that the blocking step is sufficient; you can try increasing the blocking time or using a different blocking agent (e.g., BSA instead of milk for phospho-antibodies, as milk contains phosphoproteins).[15] Optimizing the concentrations of your primary and secondary antibodies is also crucial; high antibody concentrations can lead to non-specific binding.[16][17] Additionally, increasing the number and duration of wash steps after antibody incubation can help to remove unbound antibodies.[16][17]

Kinase Assays

Question 8: I am seeing a low signal-to-background ratio in my Syk kinase assay. How can I improve this?

A low signal-to-background ratio can be due to either low enzyme activity or high background fluorescence/luminescence.[18][19] To increase the signal, you can try optimizing the concentrations of the Syk enzyme and the substrate. Ensure that the ATP concentration is not limiting. To reduce the background, check the quality of your reagents and buffers. In fluorescence-based assays, some compounds can be autofluorescent, leading to high background.[19]

Question 9: My kinase assay results are not reproducible. What are the common sources of variability?

Reproducibility issues in kinase assays can stem from several sources. Inconsistent pipetting, especially of small volumes, can introduce significant errors. Ensure that all reagents are properly thawed and mixed before use. The stability of the enzyme and ATP is also critical; store them according to the manufacturer's recommendations and avoid multiple freeze-thaw cycles. Finally, slight variations in incubation times and temperatures can affect enzyme kinetics, so maintain consistency across all experiments.

Data Summary Tables

Table 1: IC50 Values of Common Syk Inhibitors

InhibitorTargetBiochemical IC50Cellular IC50Reference
Fostamatinib (R406)Syk41 nMVaries by cell type[3]
Entospletinib (GS-9973)Syk7.7 nMVaries by cell type[3]
CerdulatinibSyk/JAK6 nM (Syk)Varies by cell type
TAK-659Syk/FLT33.2 nM (Syk)Varies by cell type
PiceatannolSyk1.5 µMVaries by cell type[7]
BAY 61-3606Syk7.5 nMVaries by cell type[3]
PRT062607Syk1 nMVaries by cell type[3]
Tanshinone ISyk1.64 µM2.76 µM (RBL-2H3)[20]

Note: Cellular IC50 values are highly dependent on the cell line and assay conditions used.

Table 2: Recommended Antibody Dilutions for Western Blotting

AntibodyApplicationRecommended DilutionBlocking BufferReference
Anti-SykWB1:10005% w/v non-fat dry milk in TBST[12]
Anti-pSyk (Tyr525/526)WB1:10005% w/v BSA in TBST[12][13]
Anti-pSyk (Tyr352)WBVaries by manufacturer5% w/v BSA in TBST[21]
Anti-pSyk (Tyr323)WBVaries by manufacturer5% w/v BSA in TBST[21]

Note: Always refer to the manufacturer's datasheet for the most accurate and up-to-date recommendations.

Experimental Protocols

Protocol 1: Western Blotting for Syk and Phospho-Syk
  • Cell Lysis:

    • Treat cells with your Syk inhibitor for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load samples onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in TBST for total Syk or 5% BSA in TBST for phospho-Syk.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in the appropriate blocking buffer) overnight at 4°C with gentle shaking.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: In Vitro Syk Kinase Assay (HTRF)
  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).

    • Dilute the Syk enzyme, biotinylated substrate (e.g., poly-GT-biotin), and ATP to their final concentrations in the reaction buffer.

  • Assay Procedure:

    • Add the Syk inhibitor (dissolved in DMSO) to the wells of a 384-well plate.

    • Add the Syk enzyme and incubate for 15 minutes at room temperature.

    • Add the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection buffer containing EDTA, a europium-conjugated anti-phosphotyrosine antibody, and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader.

Protocol 3: Cell Viability Assay (MTT)
  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will not lead to overconfluence at the end of the experiment.

    • Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Treat cells with a serial dilution of the Syk inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor ITAM ITAM Receptor->ITAM Antigen binding Syk Syk ITAM->Syk Recruitment pSyk Syk (Active) Syk->pSyk Autophosphorylation PLCg PLCg pSyk->PLCg PI3K PI3K pSyk->PI3K MAPK MAPK pSyk->MAPK Cellular_Response Cellular_Response PLCg->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response Syk_Inhibitor Syk_Inhibitor Syk_Inhibitor->pSyk Inhibition

Caption: Simplified Syk signaling pathway.

Troubleshooting_Workflow Start Unexpected Cell Viability Result Check_Controls Review Controls: Syk-negative vs. Syk-positive cells Start->Check_Controls Effect_in_Negative Effect in Syk-negative cells? Check_Controls->Effect_in_Negative Off_Target Likely Off-Target Effect or Toxicity Effect_in_Negative->Off_Target Yes On_Target Likely On-Target Effect Effect_in_Negative->On_Target No Check_Concentration Review Inhibitor Concentration Off_Target->Check_Concentration Check_Solubility Check Inhibitor Solubility On_Target->Check_Solubility High_Concentration Is concentration high? Check_Concentration->High_Concentration Lower_Concentration Test lower concentrations High_Concentration->Lower_Concentration Yes Re-evaluate Re-evaluate results High_Concentration->Re-evaluate No Lower_Concentration->Re-evaluate Precipitation Precipitation observed? Check_Solubility->Precipitation Precipitation->Re-evaluate No Improve_Solubility Improve solubilization method Precipitation->Improve_Solubility Yes Improve_Solubility->Re-evaluate

Caption: Troubleshooting unexpected cell viability results.

Western_Blot_Troubleshooting Problem Western Blot Issue No/Weak Signal High Background Multiple Bands No_Signal_Causes No/Weak Signal Causes - Low protein load - Poor antibody - Inefficient transfer - Phosphatase activity Problem:no->No_Signal_Causes High_Bg_Causes High Background Causes - Insufficient blocking - High antibody concentration - Inadequate washing Problem:high->High_Bg_Causes Multi_Band_Causes Multiple Bands Causes - Non-specific antibody - Protein degradation - Splice variants Problem:multi->Multi_Band_Causes No_Signal_Solutions Solutions - Increase protein load - Validate antibody - Optimize transfer - Use phosphatase inhibitors No_Signal_Causes->No_Signal_Solutions High_Bg_Solutions Solutions - Optimize blocking - Titrate antibodies - Increase washing High_Bg_Causes->High_Bg_Solutions Multi_Band_Solutions Solutions - Use specific antibody - Use fresh lysates - Check literature Multi_Band_Causes->Multi_Band_Solutions

Caption: Diagnosing common Western blot issues.

References

Navigating Syk Inhibition: A Technical Guide to Dose Adjustment of Syk Inhibitor II Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing Syk Inhibitor II hydrochloride in your research. Whether you are investigating inflammatory diseases, autoimmune disorders, or certain cancers, this guide offers troubleshooting advice and detailed protocols to help you effectively tailor the inhibitor dosage for various cell lines and experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4] By binding to the ATP pocket of the Syk enzyme, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[3] This disruption of the Syk pathway can modulate immune responses and cell proliferation.

Q2: What is the IC50 of this compound?

A2: The in vitro IC50 for Syk kinase is approximately 41 nM.[1][2][3][4] However, the effective concentration in cell-based assays is typically higher. For example, the IC50 for inhibiting 5-HT release in RBL-2H3 cells is 460 nM.[1][3][5]

Q3: How should I dissolve and store this compound?

A3: For cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[2] The hydrochloride salt form also shows good solubility in PBS (pH 7.2) at up to 10 mg/mL and in DMSO at up to 30 mg/mL.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] For working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically ≤ 0.1%).[2]

Q4: What are the known off-target effects of this compound?

A4: this compound is highly selective for Syk. However, at higher concentrations, it can inhibit other kinases to a lesser extent. The reported IC50 values for some other kinases are significantly higher, indicating lower potency against them.[2][3][4] For instance, it is much less potent against PKCε, PKCβII, ZAP-70, Btk, and Itk.[2][3][4] It is always advisable to include appropriate controls to account for potential off-target effects.

Adjusting Dose for Different Cell Lines: A Starting Point

The optimal concentration of this compound will vary depending on the cell line, its level of Syk expression and activation, and the specific experimental endpoint. The following table provides recommended starting concentration ranges based on published data and general knowledge. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Cell Line TypeExample Cell LinesRecommended Starting Concentration RangeKey Considerations
Mast Cells / Basophils RBL-2H3, Bone Marrow-Derived Mast Cells (BMMCs)100 nM - 1 µMThese cells often have high levels of Syk activity upon stimulation. The IC50 for functional readouts like degranulation may be higher than the enzymatic IC50.
B-Lymphocytes Ramos, Raji, Daudi500 nM - 5 µMThe effectiveness can depend on the specific B-cell receptor (BCR) signaling pathway being investigated.
Macrophages / Monocytes THP-1, RAW 264.7, Primary Monocytes1 µM - 10 µMSyk plays a role in phagocytosis and cytokine release in these cells. Higher concentrations may be needed to see a significant effect.
Neuroblastoma SH-SY5Y, SK-N-BE(2)1 µM - 20 µMThe effect can be dependent on the level of Syk expression in the specific neuroblastoma cell line.
Erythrocytes (infected) P. falciparum-infected human red blood cells1 µM - 10 µMUsed to study the role of host Syk in parasite life cycle.

Experimental Protocols

Protocol 1: Determining Optimal Dose Using a Cell Viability Assay (MTT Assay)

This protocol helps establish the cytotoxic concentration range of this compound for your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight if applicable.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 50 µM. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: Western Blot Analysis of Syk Phosphorylation

This protocol allows for the direct assessment of Syk inhibition by measuring the phosphorylation status of Syk at its activating tyrosine residues.

Materials:

  • Your cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • This compound

  • Stimulating agent (if required to induce Syk phosphorylation, e.g., anti-IgM for B-cells, antigen for mast cells)

  • Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Culture your cells to the desired confluency. Pre-treat the cells with various concentrations of this compound for a chosen time (e.g., 1-2 hours). Include a vehicle control.

  • Stimulation: If necessary, stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation.

  • Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an anti-total-Syk antibody.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Syk at different inhibitor concentrations.

Visualizing the Syk Signaling Pathway and Experimental Workflow

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM Syk Syk ITAM->Syk recruits & activates Src_Kinase Src Family Kinase Src_Kinase->ITAM PLCg PLCγ Syk->PLCg phosphorylates PI3K PI3K Syk->PI3K phosphorylates Vav Vav Syk->Vav phosphorylates Syk_Inhibitor Syk Inhibitor II hydrochloride Syk_Inhibitor->Syk inhibits Downstream Downstream Signaling (MAPK, NF-κB, Ca²⁺ mobilization) PLCg->Downstream PI3K->Downstream Vav->Downstream

Caption: Simplified Syk signaling pathway and the point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_dose_finding Dose-Response cluster_functional_assay Functional Assay Start Start with selected cell line Culture Cell Culture Start->Culture Stock Prepare Syk Inhibitor II hydrochloride stock (DMSO) Dose Treat cells with a range of inhibitor concentrations Culture->Dose Treat Treat cells with non-toxic concentrations of inhibitor Culture->Treat Viability Perform Cell Viability Assay (e.g., MTT) Dose->Viability IC50 Determine Cytotoxic IC50 Viability->IC50 IC50->Treat Stimulate Stimulate cells (if required) Treat->Stimulate Assay Perform specific assay (e.g., Western Blot for pSyk, ELISA for cytokines, Phagocytosis assay) Stimulate->Assay Analyze Analyze Results Assay->Analyze

Caption: General experimental workflow for using this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inhibitor precipitates in culture medium. - The concentration of the inhibitor exceeds its solubility in the aqueous medium.- The final DMSO concentration is too high, causing the compound to come out of solution.- Ensure the final concentration of the inhibitor is within its solubility limits in your culture medium. Sonication of the stock solution before dilution may help.[2]- Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[2]
No or low inhibitory effect observed. - The inhibitor concentration is too low.- The incubation time is not optimal.- The cell line has low Syk expression or the pathway is not active under the experimental conditions.- The inhibitor has degraded.- Perform a dose-response experiment to find the optimal concentration.- Optimize the pre-incubation time with the inhibitor.- Confirm Syk expression and activation in your cell line (e.g., by Western Blot).- Use a freshly prepared dilution from a properly stored stock solution.
High cell toxicity observed at expected effective concentrations. - The cell line is particularly sensitive to the inhibitor or the solvent (DMSO).- Off-target effects at higher concentrations.- Determine the cytotoxic IC50 using a viability assay and use concentrations well below this value.- Run a DMSO vehicle control to assess solvent toxicity.- Consider using a more Syk-specific inhibitor if off-target effects are a concern and cannot be controlled for.
Inconsistent results between experiments. - Variation in cell passage number, confluency, or health.- Inconsistent inhibitor preparation or treatment times.- Variability in stimulation efficiency.- Maintain consistent cell culture practices. Use cells within a defined passage number range.- Prepare fresh dilutions of the inhibitor for each experiment and ensure precise timing of treatments.- Standardize the stimulation protocol.

References

Validation & Comparative

A Head-to-Head Comparison of Syk Inhibitor II Hydrochloride and Fostamatinib for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunological and cancer research, the targeted inhibition of Spleen Tyrosine Kinase (Syk) has emerged as a critical area of investigation. Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[1][2] Its involvement in immunoreceptor signaling makes it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers.[1][2][3]

This guide provides a detailed comparison of two widely utilized Syk inhibitors in the research setting: Syk Inhibitor II hydrochloride , a potent and selective chemical probe for preclinical studies, and Fostamatinib , a clinically approved oral Syk inhibitor. Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406 , in vivo.[4][5] This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions about selecting the appropriate inhibitor for their experimental needs.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative parameters of this compound and R406 (the active metabolite of Fostamatinib).

Table 1: In Vitro Potency Against Syk Kinase

CompoundTargetIC50 (nM)Assay Type
This compoundSyk41Cell-free enzymatic assay
R406 (active metabolite of Fostamatinib)Syk41Cell-free enzymatic assay

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Both Syk Inhibitor II and R406 demonstrate identical high potency against the Syk kinase in cell-free assays, with an IC50 of 41 nM.[6][7][8]

Table 2: Kinase Selectivity Profile

CompoundOff-Target KinaseIC50 (µM)Fold Selectivity vs. Syk
This compound PKCε5.1~124x
ZAP-7011.2~273x
Btk15.5~378x
Itk22.6~551x
R406 (Fostamatinib metabolite) Flt3~0.205 (5-fold less potent than Syk)5x
KDR (VEGFR2)Potent inhibition at therapeutic concentrationsLow
Multiple other kinasesBroad activity at 10 µMLow

This compound shows high selectivity for Syk, with significantly lower potency against other related kinases like ZAP-70 and Btk.[6][9] In contrast, R406 is less selective within the kinase domain, exhibiting activity against numerous protein kinases at therapeutically relevant concentrations.[10][11] This broader activity profile, particularly against kinases like KDR, may contribute to some of the clinical side effects observed with Fostamatinib, such as hypertension.[10]

Table 3: Cellular Activity

CompoundCell-Based AssayEffectIC50 (nM)
This compoundFcεRI-mediated 5-HT release in RBL-2H3 cellsInhibition460
R406 (Fostamatinib metabolite)Fc receptor signalingInhibition-
B-cell receptor signalingInhibition-
Autoantibody-induced arthritis in miceAttenuation-

In cellular contexts, Syk Inhibitor II effectively blocks FcεRI-mediated degranulation in mast cells.[6] Fostamatinib's active metabolite, R406, has been shown to inhibit signal transduction from both B-cell receptors and Fc-activating receptors, which is the basis for its therapeutic effect in conditions like immune thrombocytopenia (ITP) by reducing antibody-mediated platelet destruction.[4][5][12]

Syk Signaling Pathway

Syk is a central node in immunoreceptor signaling. Upon ligand binding to receptors with Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor or Fc receptors, Src-family kinases phosphorylate the ITAMs. This creates docking sites for the SH2 domains of Syk, leading to its recruitment and activation.[13][14] Activated Syk then phosphorylates downstream adaptors and enzymes, initiating multiple signaling cascades that lead to cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[1][13][14]

Syk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Immunoreceptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM contains Syk Syk ITAM->Syk Recruits & Activates Src_Kinase Src-Family Kinase Src_Kinase->ITAM P PLCg PLCγ Syk->PLCg P PI3K PI3K Syk->PI3K P VAV VAV Syk->VAV P SLP76_65 SLP76/SLP65 Syk->SLP76_65 P Downstream Downstream Signaling PLCg->Downstream PI3K->Downstream VAV->Downstream SLP76_65->Downstream Response Cellular Responses (Inflammation, Proliferation, Cytokine Release) Downstream->Response Leads to Syk_Inhibitor_II Syk Inhibitor II Syk_Inhibitor_II->Syk Fostamatinib Fostamatinib (R406) Fostamatinib->Syk

Caption: Simplified Syk signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of an inhibitor against purified Syk kinase.

Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of Syk activity and its inhibition.

Materials:

  • Recombinant human Syk enzyme (e.g., BPS Bioscience, #40487)

  • Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution

  • Test inhibitors (Syk Inhibitor II, R406) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of Syk Inhibitor II and R406 in kinase buffer with a constant final DMSO concentration (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µl of inhibitor dilution or DMSO vehicle control.

    • 2 µl of diluted Syk enzyme (concentration determined by prior enzyme titration).[15]

    • 2 µl of a substrate/ATP mixture.[15] The final concentration of ATP should ideally be close to its Km value for the enzyme to accurately assess ATP-competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the kinase reaction to proceed.[15]

  • Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Assay: Mast Cell Degranulation

This protocol measures the ability of an inhibitor to block antigen-stimulated degranulation in a rat basophilic leukemia cell line (RBL-2H3), which is a common model for mast cell activation.

Objective: To assess the cellular potency of Syk inhibitors by measuring the inhibition of β-hexosaminidase release upon FcεRI stimulation.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE antibody

  • DNP-BSA (Dinitrophenyl-bovine serum albumin) antigen

  • Tyrode's buffer (or similar physiological salt solution)

  • Test inhibitors (Syk Inhibitor II, R406) dissolved in DMSO

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10)

  • 96-well cell culture plates

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight. The next day, sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 2-4 hours.

  • Inhibitor Pre-treatment: Wash the cells twice with Tyrode's buffer to remove unbound IgE. Add Tyrode's buffer containing serial dilutions of the Syk inhibitors or DMSO vehicle control to the wells. Incubate for 1 hour at 37°C.

  • Antigen Stimulation: To stimulate degranulation, add DNP-BSA antigen (e.g., 100 ng/mL) to the wells. For a negative control (unstimulated), add buffer only. For a positive control (total release), lyse the cells in a separate set of wells with a detergent like Triton X-100. Incubate for 30-60 minutes at 37°C.

  • Collect Supernatant: After incubation, place the plate on ice to stop the reaction. Carefully collect an aliquot of the supernatant from each well.

  • Enzymatic Assay: In a new 96-well plate, mix the collected supernatant with the PNAG substrate solution. Incubate at 37°C for 1-2 hours.

  • Stop Reaction and Read: Add stop buffer to each well and measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (lysed cells) after subtracting the background (unstimulated cells). Plot the percent inhibition of release against the logarithm of inhibitor concentration to determine the IC50 value.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the preclinical efficacy of two kinase inhibitors.

Experimental_Workflow cluster_vitro In Vitro / Biochemical cluster_cell Cell-Based Assays cluster_vivo In Vivo Models a1 Compound Acquisition (Syk Inhibitor II, Fostamatinib/R406) a2 Primary Target Assay (Syk Kinase IC50) a1->a2 a3 Kinase Selectivity Profiling (Panel of >100 Kinases) a2->a3 b1 Target Engagement Assay (e.g., NanoBRET in live cells) a3->b1 Proceed with potent & selective compounds b2 Functional Cellular Assay (e.g., Mast Cell Degranulation) b1->b2 b3 Downstream Signaling Assay (e.g., Western Blot for p-PLCγ) b2->b3 c1 Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) b3->c1 Confirm cellular activity c2 Pharmacodynamic (PD) Studies (Target inhibition in tissue) c1->c2 c3 Efficacy Model (e.g., Collagen-Induced Arthritis Mouse Model) c2->c3 end_node Comparative Data Analysis & Candidate Selection c3->end_node

Caption: A logical workflow for comparing kinase inhibitors.

Summary and Conclusion

The choice between this compound and Fostamatinib depends entirely on the research context.

This compound is an exemplary tool for basic research and target validation. Its high potency and, more importantly, its high selectivity allow researchers to probe the specific functions of Syk in biochemical and cellular pathways with greater confidence that the observed effects are on-target.[6][9]

Fostamatinib (and its active form R406) , while equally potent against Syk, represents a clinically relevant molecule with a broader kinase inhibition profile.[10][11] This makes it suitable for translational studies, such as investigating mechanisms of action or resistance relevant to its clinical use, or for studies where the effects of inhibiting multiple kinases may be of interest. Researchers using Fostamatinib or R406 should be aware of its off-target activities and consider appropriate controls to account for potential confounding effects.[10][11]

Ultimately, both compounds are valuable assets for the scientific community. Syk Inhibitor II provides a sharp tool for specific questions about Syk biology, while Fostamatinib offers a bridge between basic research and clinical application.

References

A Head-to-Head Comparison: Syk Inhibitor II Hydrochloride vs. R406

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, spleen tyrosine kinase (Syk) has emerged as a critical target for a variety of autoimmune and inflammatory diseases, as well as certain cancers. The effective inhibition of Syk can modulate downstream signaling pathways that are pivotal to immune cell activation. This guide provides a detailed, data-driven comparison of two prominent Syk inhibitors: Syk Inhibitor II hydrochloride and R406, the active metabolite of the prodrug fostamatinib. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Mechanism of Action and Signaling Pathway

Both this compound and R406 are ATP-competitive inhibitors of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Upon activation of cell surface receptors, such as the B-cell receptor (BCR) and the Fc receptor (FcR), Syk is recruited to the receptor complex and activated. Activated Syk then phosphorylates downstream targets, including PLCγ, leading to an increase in intracellular calcium and the activation of transcription factors like NF-κB. This cascade of events ultimately results in cellular responses such as degranulation, cytokine release, and proliferation. Both inhibitors exert their effects by binding to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and blocking the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Receptor BCR / FcR Syk Syk Receptor->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg Phosphorylation Ca_increase ↑ Intracellular Ca²⁺ PLCg->Ca_increase Downstream Downstream Signaling (e.g., NF-κB activation) Ca_increase->Downstream Cellular_Response Cellular Response (e.g., Cytokine Release) Downstream->Cellular_Response Inhibitor_II Syk Inhibitor II Hydrochloride Inhibitor_II->Syk R406 R406 R406->Syk

Figure 1: Syk Signaling Pathway and Inhibition
Biochemical Potency and Selectivity

The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the biochemical data for this compound and R406.

Parameter This compound R406 Reference
Syk IC₅₀ 22 nM41 nM
Selectivity Profile Potent inhibitor of Syk.Highly selective for Syk.

Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.

Cellular Activity

The efficacy of a Syk inhibitor in a biological context is determined by its ability to modulate Syk-dependent cellular functions.

Cellular Assay This compound R406 Reference
BCR-induced Proliferation Inhibition observed.Potent inhibition.
FcεRI-mediated Mast Cell Degranulation Effective inhibition.Strong inhibition.
FcγR-mediated Neutrophil Activation Inhibition of ROS production.Potent inhibition of phagocytosis and oxidative burst.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed protocols for key assays are provided below.

Syk Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.

cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents: - Purified Syk Kinase - Kinase Buffer - ATP - Substrate (e.g., poly(Glu,Tyr)₄:₁) - Test Compounds (Syk Inhibitor II HCl, R406) start->prepare_reagents incubation Incubate Kinase, Substrate, and Inhibitor prepare_reagents->incubation initiate_reaction Initiate Reaction with ATP incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect Substrate Phosphorylation (e.g., ELISA, TR-FRET) stop_reaction->detection data_analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC₅₀ detection->data_analysis end End data_analysis->end

Figure 2: Syk Kinase Inhibition Assay Workflow

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound and R406 in DMSO, followed by a final dilution in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the purified Syk enzyme and the peptide substrate. Then, add the diluted inhibitors.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final concentration of ATP should be at or near its Km for Syk.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B-Cell Proliferation Assay (Cellular)

This assay measures the effect of the inhibitors on the proliferation of B-cells following stimulation of the B-cell receptor (BCR).

Protocol:

  • Cell Culture: Culture a B-cell line (e.g., Ramos) or primary B-cells in appropriate media.

  • Inhibitor Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound or R406 for 1-2 hours.

  • Stimulation: Stimulate the cells with an anti-IgM antibody to cross-link the BCR.

  • Proliferation Measurement: After a 48-72 hour incubation period, assess cell proliferation using a standard method such as the addition of [³H]-thymidine and measuring its incorporation into DNA, or using a colorimetric assay like MTS or WST-1.

  • Data Analysis: Determine the inhibitor concentration that results in a 50% reduction in cell proliferation (IC₅₀).

Summary and Conclusion

Both this compound and R406 are potent inhibitors of Syk kinase activity. While both compounds are effective in biochemical and cellular assays, the choice between them may depend on the specific experimental context. R406, being the active form of a clinically evaluated drug, has a well-documented selectivity profile and has been extensively characterized in various in vivo models. This compound serves as a valuable research tool for in vitro and cell-based studies. Researchers should consider the specific requirements of their experiments, including the need for in vivo data and the desired selectivity profile, when choosing between these two inhibitors. The provided data and protocols serve as a guide to aid in this selection process and in the design of rigorous and reproducible experiments.

A Comparative Guide to the Efficacy of Syk Inhibitor II Hydrochloride Versus Second-Generation Syk Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a variety of autoimmune diseases, inflammatory disorders, and hematological malignancies. As a key mediator of signaling pathways downstream of immunoreceptors in cells such as B cells, mast cells, and macrophages, its inhibition offers a promising strategy for therapeutic intervention. This guide provides an objective comparison of the first-generation tool compound, Syk Inhibitor II hydrochloride, with several leading second-generation Syk inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Overview of Syk Inhibitors

Syk inhibitors are broadly categorized based on their selectivity and developmental stage. This compound is a potent and ATP-competitive inhibitor of Syk, widely used as a research tool to probe Syk biology.[1] Second-generation inhibitors, such as fostamatinib (the prodrug of R406), entospletinib, cerdulatinib, and TAK-659, have been developed with improved selectivity profiles and oral bioavailability, with some advancing into clinical trials.[2][3]

Comparative Efficacy and Selectivity

The potency and selectivity of Syk inhibitors are critical determinants of their utility, both in preclinical research and as potential therapeutics. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available quantitative data for this compound and prominent second-generation inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

InhibitorSykFlt3JAK1JAK2JAK3TYK2ZAP-70Other Kinases (IC50 in µM)
This compound 41[1]-----11.2[1]PKCε (5.1), PKCβII (11), Btk (15.5), Itk (22.6)[1]
Fostamatinib (R406) 41[3]>205[3]-----Less potent against Flt3[3]
Entospletinib (GS-9973) 7.7[3]>1000[3]->1000[3]---High selectivity over Jak2, ckit, Flt3, Ret, KDR[3]
Cerdulatinib 32[3]-12[3]6[3]8[3]0.5[3]-Also inhibits 19 other kinases with IC50 < 200 nM[3]
TAK-659 3.2[3]Potent[3]-----Dual SYK/FLT3 inhibitor[3]

Note: IC50 values are sourced from various publications and may not be directly comparable due to differences in experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams illustrate the Syk signaling pathway and a general workflow for assessing inhibitor efficacy.

Syk_Signaling_Pathway BCR BCR/FcR Lyn Lyn/Src Family Kinases BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates ITAMs PLCg2 PLCγ2 Syk->PLCg2 PI3K PI3K Syk->PI3K Vav Vav Syk->Vav Downstream Downstream Signaling PLCg2->Downstream PI3K->Downstream Vav->Downstream Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Inhibitor Syk Inhibitors Inhibitor->Syk

Syk Signaling Pathway

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., HTRF, ADP-Glo) Selectivity_Screen Kinase Selectivity Panel Kinase_Assay->Selectivity_Screen B_Cell_Activation B-Cell Activation Assay (e.g., CD69 expression) Arthritis_Model Collagen-Induced Arthritis Model B_Cell_Activation->Arthritis_Model Lymphoma_Xenograft Lymphoma Xenograft Model B_Cell_Activation->Lymphoma_Xenograft Cytokine_Release Cytokine Release Assay (e.g., ELISA) Cytokine_Release->Arthritis_Model Osteoclastogenesis Osteoclastogenesis Assay (e.g., TRAP staining) Osteoclastogenesis->Arthritis_Model Inhibitor Test Compound (Syk Inhibitor) Inhibitor->Kinase_Assay Inhibitor->B_Cell_Activation Inhibitor->Cytokine_Release Inhibitor->Osteoclastogenesis

References

Selectivity Profile of Syk Inhibitor II Hydrochloride Against Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase involved in the signal transduction of various immune cell receptors, making it a key target for inflammatory diseases, autoimmune disorders, and certain cancers.[1] Syk Inhibitor II hydrochloride is a cell-permeable, ATP-competitive pyrimidine-carboxamide compound designed to selectively and reversibly block Syk activity.[2][3] This guide provides an objective comparison of its inhibitory performance against other kinases, supported by experimental data and protocols.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of this compound was evaluated against a panel of related kinases. The results, summarized in the table below, demonstrate its high selectivity for Syk. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a given kinase by 50%.

Kinase TargetIC50 (nM)Selectivity (Fold-Difference vs. Syk)
Syk 41 1x
PKCε5,100~124x
PKCβII11,000~268x
ZAP-7011,200~273x
Btk15,500~378x
Itk22,600~551x

Data sourced from multiple references.[2][3][4]

As the data indicates, this compound is significantly more potent against Syk than against other tested kinases, including members of the PKC family and other non-receptor tyrosine kinases like ZAP-70, Btk, and Itk.[2][3][4] This high degree of selectivity is a crucial attribute for a chemical probe or therapeutic lead, as it minimizes the potential for off-target effects.[5]

Mandatory Visualization

To better understand the experimental process and the biological context of Syk inhibition, the following diagrams have been generated.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection & Analysis prep1 Prepare Kinase Working Stocks prep2 Prepare ATP/Substrate Working Stocks prep3 Prepare Serial Dilutions of Syk Inhibitor II dispense1 Dispense Inhibitor into 384-well plate prep3->dispense1 dispense2 Add Kinase Working Stock dispense1->dispense2 dispense3 Initiate Reaction: Add ATP/Substrate Mix dispense2->dispense3 incubate Incubate at RT (e.g., 60 minutes) dispense3->incubate detect Quantify Kinase Activity (e.g., ADP-Glo™ Luminescence) incubate->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze

Caption: Workflow for a typical in vitro kinase selectivity profiling assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor BCR / FcR (with ITAMs) syk Syk receptor->syk Recruitment & Activation downstream Downstream Signaling (PI3K, MAPK, NF-κB) syk->downstream P src_kinase Src Family Kinase (e.g., Lyn) src_kinase->receptor P inhibitor Syk Inhibitor II inhibitor->syk Inhibition response Cellular Response (Cytokine Release, etc.) downstream->response

Caption: Simplified Syk signaling pathway and the point of inhibition.

Experimental Protocols

The determination of kinase selectivity is typically performed using in vitro kinase assays. The following is a generalized protocol representative of methods used for this purpose, such as radiometric assays or luminescence-based assays like the ADP-Glo™ system.[6][7][8]

Objective: To determine the concentration-dependent inhibition of a panel of kinases by this compound and calculate the IC50 value for each.

Materials:

  • Recombinant human kinases (Syk, PKCε, PKCβII, ZAP-70, Btk, Itk, etc.)

  • Specific peptide substrates for each kinase

  • This compound, dissolved in DMSO

  • Adenosine-5'-triphosphate (ATP); may be radiolabeled (e.g., [γ-33P]ATP) for radiometric assays

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT)[2]

  • 384-well assay plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or scintillator-coated plates)

  • Multimode plate reader (for luminescence) or scintillation counter (for radioactivity)

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical final concentration range for testing might span from 1 nM to 30 µM.

  • Reaction Setup:

    • Dispense 1 µL of the diluted inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.[7]

    • Prepare a "Kinase Working Stock" by diluting the recombinant kinase in the reaction buffer. Add 2 µL of this solution to each well.[7]

    • Prepare an "ATP/Substrate Working Stock" containing the appropriate peptide substrate and a fixed concentration of ATP (often at or near the Km for each specific kinase) in the reaction buffer.[6][7]

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 2 µL of the ATP/Substrate Working Stock to each well.

    • Incubate the plate at room temperature (e.g., 22–25°C) for 60 minutes to allow for substrate phosphorylation.[2][7]

  • Detection:

    • For ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This involves a two-step process that first depletes remaining ATP and then converts the generated ADP back into ATP, which drives a luciferase-based reaction.[8] Measure the resulting luminescence. The light signal is directly proportional to the kinase activity.[7]

    • For Radiometric Assay: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.[9] After washing to remove unincorporated [γ-33P]ATP, quantify the radioactivity on the filter using a scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

References

Validating Syk Inhibition: A Comparative Guide to Syk Inhibitor II Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (Syk) has emerged as a critical mediator in various signaling pathways, particularly in immune cells, making it a compelling target for therapeutic intervention in autoimmune diseases, allergic reactions, and certain cancers. Validating the in-vitro and in-vivo efficacy of Syk inhibitors is a crucial step in drug discovery and development. This guide provides a comparative overview of Syk Inhibitor II hydrochloride, placing its performance in context with other commonly used Syk inhibitors and offering detailed experimental protocols for its validation.

Comparative Analysis of Syk Inhibitors

The selection of an appropriate Syk inhibitor is contingent on its potency, selectivity, and on-target effects. Below is a comparative summary of this compound against other notable Syk inhibitors.

InhibitorSyk IC50Selectivity ProfileKey Features
This compound 41 nMLess potent against PKCε (5.1 µM), PKCβII (11 µM), ZAP-70 (11.2 µM), Btk (15.5 µM), and Itk (22.6 µM)ATP-competitive inhibitor.[1][2][3]
R406 (active metabolite of Fostamatinib) 41 nM5-fold less potent against Flt3; also inhibits other kinases.[4][5]Orally available prodrug (Fostamatinib) has been approved for clinical use.[6][7]
Entospletinib (GS-9973) 7.7 nM13- to >1000-fold cellular selectivity for Syk over other kinases like Jak2, c-Kit, Flt3, Ret, and KDR.[4] Demonstrates greater selectivity than R406.[8][9]Orally bioavailable and has been evaluated in clinical trials.[4][10][11]
P505-15 (PRT062607) 1 nM>80-fold selective for Syk over Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70.[4]Highly potent and selective inhibitor.[4]
TAK-659 3.2 nMSelective for Syk and FLT3.[4]A potent dual inhibitor of Syk and FLT3.[]
Cerdulatinib (PRT062070) 32 nMDual inhibitor of Syk and JAK kinases (JAK1/2/3, TYK2).[4]Orally active, multi-targeted tyrosine kinase inhibitor.[4][]

Key Signaling Pathway

The following diagram illustrates the central role of Syk in a generalized immunoreceptor signaling cascade. Upon receptor activation, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and initiates a downstream signaling cascade involving key effector molecules like PLCγ, VAV, and the MAPK and NF-κB pathways, ultimately leading to various cellular responses.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor ITAM ITAM Receptor->ITAM contains Syk Syk ITAM->Syk recruits & activates Src_Family_Kinase Src_Family_Kinase Src_Family_Kinase->ITAM PLCg PLCg Syk->PLCg phosphorylates VAV VAV Syk->VAV phosphorylates PI3K PI3K Syk->PI3K activates Downstream_Signaling Downstream_Signaling PLCg->Downstream_Signaling VAV->Downstream_Signaling PI3K->Downstream_Signaling Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Syk_Inhibitor_II_HCl Syk Inhibitor II hydrochloride Syk_Inhibitor_II_HCl->Syk inhibits

Caption: Simplified Syk signaling pathway.

Experimental Validation Workflow

A systematic approach is essential for validating the efficacy of a Syk inhibitor. The following workflow outlines the key experimental stages, from initial biochemical assays to cell-based functional validation.

Experimental_Workflow Start Start: Select Inhibitor Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Assay_1 Western Blot for Phospho-Syk (Confirm Target Engagement) Biochemical_Assay->Cell_Based_Assay_1 Cell_Based_Assay_2 Cell-Based Functional Assay (e.g., Degranulation Assay) Cell_Based_Assay_1->Cell_Based_Assay_2 Data_Analysis Data Analysis and Comparison Cell_Based_Assay_2->Data_Analysis Conclusion Conclusion: Validate Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow for validating a Syk inhibitor.

Detailed Experimental Protocols

Here we provide detailed protocols for key experiments to validate Syk inhibition.

In Vitro Syk Kinase Assay

This assay determines the direct inhibitory effect of the compound on Syk kinase activity.

Materials:

  • Recombinant Syk enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]

  • ATP

  • Syk substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

  • Add 2 µL of Syk enzyme diluted in kinase buffer.

  • Add 2 µL of a mixture of the Syk substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Phospho-Syk

This experiment confirms that the inhibitor blocks Syk activation within a cellular context by measuring the levels of phosphorylated Syk.

Materials:

  • Cell line expressing Syk (e.g., RBL-2H3, THP-1)

  • Cell culture medium and supplements

  • Syk activator (e.g., anti-IgE antibody for RBL-2H3 cells)

  • This compound

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A common recipe is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with inhibitors like sodium orthovanadate, sodium pyrophosphate, and beta-glycerophosphate.[14]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Syk and anti-total-Syk)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a Syk activator for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.

RBL-2H3 Cell Degranulation Assay

This cell-based functional assay measures the inhibitory effect of the compound on a key Syk-dependent cellular process.

Materials:

  • RBL-2H3 cells

  • Cell culture medium containing DNP-specific IgE

  • Tyrode's buffer

  • DNP-BSA (antigen)

  • This compound

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well plates

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.

  • Wash the cells with Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

  • Stimulate degranulation by adding DNP-BSA for 30-60 minutes at 37°C. Include a control for total release by lysing a set of cells with Triton X-100.

  • Centrifuge the plate and transfer the supernatant to a new 96-well plate.

  • Add the pNAG substrate to each well and incubate at 37°C for 1 hour.

  • Stop the reaction by adding the stop buffer.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of degranulation inhibition relative to the untreated, stimulated control.

References

Unveiling the Selectivity of Syk Inhibitor II Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides an objective comparison of Syk Inhibitor II hydrochloride with other prominent Syk inhibitors, focusing on its cross-reactivity profile. The information herein is supported by experimental data to empower informed decisions in research and development.

Performance Comparison: Kinase Inhibitory Activity

This compound is a potent and ATP-competitive inhibitor of Spleen tyrosine kinase (Syk). To contextualize its performance, this section presents a comparative analysis of its inhibitory activity (IC50) against a panel of kinases, alongside two other widely studied Syk inhibitors: R406 (the active metabolite of Fostamatinib) and P505-15 (also known as PRT062607).

Table 1: Comparative IC50 Values of Syk Inhibitors Against a Panel of Kinases

Kinase TargetSyk Inhibitor II (nM)R406 (nM)P505-15 (nM)
Syk 41 [1][2][3]41 1 [4][5]
PKCε5,100[1][2][3]--
PKCβII11,000[1][2][3]--
ZAP-7011,200[1][2][3]->80-fold selective vs Syk
Btk15,500[1][2][3]--
Itk22,600[1][2][3]--
Fgr-->80-fold selective vs Syk[6][7]
Lyn->Syk>80-fold selective vs Syk[6][7]
FAK-->80-fold selective vs Syk[6][7]
Pyk2-->80-fold selective vs Syk[6][7]
FLT3-205>80-fold selective vs Syk

Note: A lower IC50 value indicates higher potency. Data is compiled from various sources and experimental conditions may differ.

Experimental Methodologies

The determination of kinase inhibitor potency and selectivity is crucial for its characterization. Below are detailed protocols for two common experimental approaches used to assess the cross-reactivity of compounds like this compound.

Biochemical Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF®)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase. It utilizes two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the substrate, and another labeled with an acceptor fluorophore (e.g., XL665) that recognizes the phosphorylated form of the substrate. When both antibodies are bound in close proximity on the phosphorylated substrate, Fluorescence Resonance Energy Transfer (FRET) occurs, generating a specific signal that is proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the purified recombinant kinase and the biotinylated substrate peptide in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration close to the Km value for the specific kinase.

    • Prepare the detection reagents: Europium cryptate-labeled anti-tag antibody and XL665-conjugated anti-phospho-substrate antibody in the detection buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add the test inhibitor solution.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagents.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Syk Inhibition Assay

This assay format evaluates the inhibitor's activity within a cellular context, providing insights into its cell permeability and its effect on the Syk signaling pathway.

Principle: This assay measures the inhibition of Syk-mediated downstream signaling events in a relevant cell line (e.g., a B-cell lymphoma line). A common readout is the phosphorylation of a downstream target of Syk, such as BLNK or PLCγ2, which can be quantified using techniques like Western blotting or cell-based ELISA.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., Ramos B-cells) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere or stabilize.

    • Pre-incubate the cells with a serial dilution of the test inhibitor for a specific duration (e.g., 1-2 hours).

  • Cell Stimulation:

    • Stimulate the cells with an appropriate agonist to activate the Syk pathway (e.g., anti-IgM antibody to cross-link the B-cell receptor).

    • Incubate for a short period (e.g., 5-15 minutes) to allow for signal transduction.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation (Example: Western Blot):

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a Syk downstream target (e.g., anti-phospho-BLNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized phospho-protein signal against the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing Key Pathways and Processes

To further aid in the understanding of Syk's role and the methods used to study its inhibition, the following diagrams are provided.

Syk_Signaling_Pathway cluster_receptor Cell Membrane Receptor BCR / FcR Syk Syk Receptor->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression (Inflammation, Proliferation) NFkB->Gene Inhibitor Syk Inhibitor II Inhibitor->Syk Kinase_Inhibitor_Profiling_Workflow Compound Test Compound (Syk Inhibitor II) Primary_Screen Primary Screen (vs. Syk) Compound->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Selectivity_Panel Kinase Selectivity Panel (Broad Panel of Kinases) Hit_ID->Selectivity_Panel Potent Hits IC50_Determination IC50 Determination (Dose-Response Curves) Selectivity_Panel->IC50_Determination Data_Analysis Data Analysis & Cross-Reactivity Profile IC50_Determination->Data_Analysis

References

A Comparative Guide to the Kinase Selectivity of Syk Inhibitor II Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of Syk Inhibitor II hydrochloride against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are presented to offer a clear quantitative comparison of the inhibitor's potency and selectivity. For a broader perspective on selective Syk inhibition, data for BAY 61-3606, another potent Syk inhibitor, is also included. Detailed experimental methodologies for determining these values are provided, alongside visualizations of the Syk signaling pathway and a typical experimental workflow.

Data Presentation: IC50 Values of Syk Inhibitor II and BAY 61-3606

The following table summarizes the in vitro IC50 values of this compound and BAY 61-3606 against various kinases. This data allows for a direct comparison of their potency and selectivity profiles.

KinaseThis compound IC50BAY 61-3606 IC50/Kᵢ
Syk 41 nM [1][2][3]10 nM (IC50) [4], 7.5 nM (Kᵢ) [4]
Btk15.5 µM>5,000 nM (Kᵢ)[4]
Itk22.6 µM>4,700 nM (Kᵢ)[4]
Lyn->5,400 nM (Kᵢ)[4]
Fyn->12,500 nM (Kᵢ)[4]
Src->6,250 nM (Kᵢ)[4]
ZAP-7011.2 µM-
PKCε5.1 µM-
PKCβII11 µM-
MAP4K2-11.3 nM[5]
Nek1-159 nM[6][7]
Nek4-25 nM[6][7]

Experimental Protocols

The IC50 values presented in this guide are typically determined using in vitro kinase assays. Below is a detailed protocol for a standard radiometric kinase assay, a gold-standard method for quantifying kinase activity and inhibitor potency.[8][9][10][11]

Radiometric [γ-³²P]-ATP Kinase Assay for IC50 Determination

This protocol outlines the steps to measure the inhibitory effect of a compound on a specific kinase by quantifying the incorporation of a radiolabeled phosphate group into a substrate.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]-ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)

  • This compound or other test compounds dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

  • 96-well plates

  • Incubator

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration for an 11-point dilution series might be 100 µM.

  • Kinase Reaction Mixture Preparation: For each reaction, prepare a master mix containing the kinase reaction buffer, the specific substrate at its optimal concentration, and the purified kinase.

  • Reaction Initiation:

    • Add the diluted inhibitor or DMSO (for control wells) to the respective wells of a 96-well plate.

    • Add the kinase reaction mixture to each well.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]-ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase to ensure competitive inhibition is accurately measured.[4]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding a quench buffer (e.g., EDTA solution) or by spotting a portion of the reaction mixture directly onto the phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated ATP will not.[8]

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]-ATP.

  • Quantification: Place the washed paper spots into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus the kinase activity.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).

Syk_Signaling_Pathway Receptor Immune Receptor (BCR, FcR) ITAM ITAM Receptor->ITAM associates with pITAM Phosphorylated ITAM Src_Kinase Src Family Kinase Src_Kinase->ITAM phosphorylates Syk Syk pITAM->Syk recruits & activates Downstream Downstream Signaling (PLCγ, PI3K, Vav) Syk->Downstream activates Syk_Inhibitor_II Syk Inhibitor II Syk_Inhibitor_II->Syk inhibits Cellular_Response Cellular Response (Cytokine Release, Proliferation, Phagocytosis) Downstream->Cellular_Response leads to

Caption: Syk Signaling Pathway in Immune Cells.[12][13][14][15][16]

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Buffers) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Syk Inhibitor II Start->Serial_Dilution Reaction_Setup Set Up Kinase Reaction (Inhibitor + Kinase + Substrate) Prepare_Reagents->Reaction_Setup Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction (Add [γ-³²P]-ATP) Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Spot Terminate Reaction & Spot on P81 Paper Incubate->Terminate_Spot Wash Wash to Remove Unincorporated ATP Terminate_Spot->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data & Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Experimental Workflow for IC50 Determination.

References

A Head-to-Head Showdown: In Vitro Comparison of Spleen Tyrosine Kinase (Syk) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of spleen tyrosine kinase (Syk) inhibitors presents a promising frontier for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and hematological malignancies. The critical role of Syk in immune cell signaling has spurred the development of numerous small molecule inhibitors, each with distinct biochemical and cellular profiles. This guide provides a side-by-side in vitro comparison of prominent Syk inhibitors, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool compounds for research and development.

Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils. Its activation, downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors, initiates a cascade of phosphorylation events leading to cellular responses like proliferation, differentiation, and the release of inflammatory mediators. The targeted inhibition of Syk, therefore, offers a potent strategy to modulate these immune responses.

Biochemical Potency: A Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) in a cell-free biochemical assay is a primary determinant of a compound's potency against its target kinase. The following table summarizes the reported IC50 values for a selection of Syk inhibitors, providing a direct comparison of their intrinsic inhibitory activity against purified Syk enzyme.

InhibitorSyk IC50 (nM)Key Selectivity Information
Entospletinib (GS-9973)7.7Exhibits 13- to >1000-fold cellular selectivity for Syk over other kinases such as Jak2, c-Kit, Flt3, Ret, and KDR.[1]
Fostamatinib (R406)41Active metabolite of the prodrug Fostamatinib. It is 5-fold less potent against Flt3 and also inhibits Lyn.[1]
Cerdulatinib (PRT062070)32A multi-targeted tyrosine kinase inhibitor with potent activity against JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), and TYK2 (0.5 nM).[1]
Lanraplenib (GS-9876)9.5A highly selective and orally active inhibitor.[2]
Piceatannol-A natural stilbene with ~10-fold selectivity for Syk versus Lyn.[1]
TAK-6593.2A potent and selective inhibitor of both Syk and FLT3.[1]

Cellular Activity: Gauging Performance in a Biological Context

While biochemical assays provide a measure of direct target engagement, cell-based assays are crucial for understanding an inhibitor's performance in a more physiologically relevant environment. These assays account for factors such as cell permeability and off-target effects. The table below presents the cellular potency of selected Syk inhibitors in B-cell activation models.

InhibitorCellular AssayCellular EC50 (nM)
Lanraplenib (GS-9876)Inhibition of anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, and PKCδ in human B cells24–51[2]
Lanraplenib (GS-9876)Inhibition of anti-IgM mediated CD69 expression on B-cells112 ± 10[2]
Lanraplenib (GS-9876)Inhibition of anti-IgM /anti-CD40 co-stimulated B cell proliferation108 ± 55[2]

Visualizing the Mechanism: The Syk Signaling Pathway

To appreciate the mechanism of action of these inhibitors, it is essential to understand the Syk signaling cascade. Upon B-cell receptor (BCR) engagement by an antigen, the associated kinases Lyn and Fyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors Igα and Igβ. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream targets.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Syk_inactive Syk (inactive) BCR->Syk_inactive Lyn->BCR phosphorylates ITAMs Syk_active Syk (active) Syk_inactive->Syk_active autophosphorylates & activates PLCg2 PLCγ2 Syk_active->PLCg2 phosphorylates PI3K PI3K Syk_active->PI3K phosphorylates Vav Vav Syk_active->Vav phosphorylates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream PI3K->Downstream Vav->Downstream Antigen Antigen Antigen->BCR

Caption: The Syk signaling pathway initiated by B-cell receptor activation.

A Glimpse into the Lab: Experimental Workflow for Inhibitor Profiling

The in vitro characterization of Syk inhibitors typically follows a structured workflow, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more complex biological system.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Recombinant Syk Enzyme reaction Kinase Reaction start->reaction substrate Peptide Substrate + ATP substrate->reaction inhibitor Syk Inhibitor (Varying Conc.) inhibitor->reaction detection ADP-Glo Assay (Luminescence) reaction->detection ic50_calc IC50 Determination detection->ic50_calc cells B-Cells stimulate BCR Stimulation (e.g., anti-IgM) cells->stimulate inhibitor_cell Syk Inhibitor (Varying Conc.) lysis Cell Lysis stimulate->lysis inhibitor_cell->stimulate western Western Blot (p-Syk, p-PLCγ2) lysis->western ec50_calc EC50 Determination western->ec50_calc

Caption: A typical experimental workflow for evaluating Syk inhibitors in vitro.

Detailed Experimental Protocols

Reproducibility and accurate comparison of data are contingent on detailed and standardized experimental protocols. Below are methodologies for the key assays cited in this guide.

Biochemical Syk Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human Syk enzyme

  • Syk substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Syk inhibitors

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the Syk inhibitors in DMSO and then dilute in Syk Kinase Buffer.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (DMSO).

  • Add 2 µl of a solution containing the Syk enzyme and the substrate peptide in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µl of ATP solution in Kinase Buffer.

  • Incubate the reaction mixture at room temperature for 60 minutes.[3]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.[3]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[3]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cellular B-Cell Receptor (BCR) Stimulation and Western Blot Analysis

This assay assesses the ability of an inhibitor to block Syk-mediated signaling in a cellular context by measuring the phosphorylation of downstream targets.

Materials:

  • B-cell line (e.g., Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-IgM antibody (for BCR stimulation)

  • Syk inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed B-cells in a 6-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the Syk inhibitor or vehicle for 1-2 hours.

  • Stimulate the B-cells by adding anti-IgM antibody to the media for a specified time (e.g., 10-15 minutes).

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.[4]

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitor's effect. Calculate the EC50 value based on the dose-response curve.

This comprehensive in vitro comparison provides a valuable resource for the selection and application of Syk inhibitors in both basic research and drug discovery programs. The provided data and protocols offer a framework for the consistent and rigorous evaluation of these promising therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Syk Inhibitor II Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Syk Inhibitor II hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to conflicting information in safety data sheets (SDS), a conservative approach is recommended, treating the compound as hazardous waste. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, its solutions, and contaminated materials.

Key Safety and Disposal Information

Proper handling and disposal are critical due to the potential hazards associated with this compound. While some suppliers suggest that small quantities can be disposed of with household waste, others classify the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, treating it as hazardous waste is the most prudent course of action.

ParameterRecommendationSource
Hazard Classification Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[2]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2][3]
Environmental Precautions Avoid release to the environment. Do not allow to enter sewers or surface/ground water. Collect spillage.[1][2]
Spill Cleanup (Solid) Sweep up and shovel into suitable containers for disposal.[3]
Spill Cleanup (Solution) Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste.[2]
Uncleaned Packaging Dispose of according to official regulations.[1]

Experimental Context: Syk Inhibition

Syk Inhibitor II is a cell-permeable compound used in research to selectively block the activity of Spleen tyrosine kinase (Syk), a key enzyme in intracellular signaling pathways[4][5]. It is frequently used in studies related to inflammation, allergies, and platelet function[5][6]. Experiments often involve dissolving the compound in solvents like DMSO or DMF[4]. The disposal procedure must account for both the solid compound and its solutions.

Step-by-Step Disposal Protocol

The following workflow outlines the mandatory procedure for the safe disposal of this compound and associated waste.

This compound Disposal Workflow cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal start Start: Identify Waste Type waste_solid Solid Syk Inhibitor II HCl start->waste_solid waste_solution Syk Inhibitor II HCl Solution start->waste_solution waste_contaminated Contaminated Labware start->waste_contaminated contain_solid Place in a clearly labeled, sealed container for solid chemical waste. waste_solid->contain_solid contain_solution Collect in a labeled, sealed container for liquid chemical waste. Do not mix with incompatible wastes. waste_solution->contain_solution contain_contaminated Place in a labeled hazardous waste bag or sharps container. waste_contaminated->contain_contaminated storage Store waste containers in a designated, secure secondary containment area. contain_solid->storage contain_solution->storage contain_contaminated->storage consult Consult your institution's Environmental Health & Safety (EHS) office for specific labeling and pickup procedures. storage->consult pickup Arrange for hazardous waste pickup by authorized personnel. consult->pickup end End: Waste Disposed pickup->end

Caption: Disposal workflow for this compound.

Detailed Methodologies for Safe Handling and Disposal

1. Personal Protective Equipment (PPE): Before handling this compound in any form, it is mandatory to wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid this compound should be collected in a dedicated, sealed container clearly labeled with the chemical name and hazard symbols.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste. The container must be compatible with the solvent used (e.g., DMSO). Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable labware that has come into contact with the compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.

3. Spill Management: In the event of a spill, the area should be evacuated and ventilated if necessary.

  • For solid spills: Carefully sweep the material to avoid dust formation and place it into a sealed container for disposal[3].

  • For liquid spills: Absorb the spill with an inert, non-combustible material like vermiculite or sand[2]. Once absorbed, collect the material into a suitable container for hazardous waste. The spill area should then be decontaminated with a suitable solvent, such as alcohol, and the cleaning materials also disposed of as hazardous waste[2].

4. Final Disposal: All waste containers must be stored in a designated and secure satellite accumulation area while awaiting pickup. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations. Never discharge chemical waste down the drain or dispose of it with regular trash[1][2].

References

Personal protective equipment for handling Syk Inhibitor II hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Syk Inhibitor II hydrochloride. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-[(2-aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide hydrochloride, Spleen Tyrosine Kinase Inhibitor II hydrochloride

  • CAS Number: 227449-73-2 (for hydrochloride); 726695-51-8 (for free base)[1][2]

Hazard Identification and Precautionary Measures

There are conflicting hazard classifications for Syk Inhibitor II. One supplier classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. Another supplier states the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. Given this discrepancy, it is imperative to handle the compound with caution, adhering to the more stringent safety protocols.

Hazard Statements:

  • Harmful if swallowed.[3]

  • Very toxic to aquatic life with long-lasting effects.[3]

Precautionary Statements:

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Avoid release to the environment.[3]

  • If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • Rinse mouth.[3]

  • Collect spillage.[3]

  • Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended protective equipment.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate and dust formation is likely, a NIOSH-approved N95 respirator or higher may be necessary.[4]Minimizes inhalation of dust or aerosols.[3]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

Storage:

  • Keep the container tightly sealed.[3]

  • Store in a cool, well-ventilated area.[3]

  • Recommended storage temperatures vary by supplier, with recommendations including 2-8°C, -20°C for powder, and -80°C for solutions.[3][5] For long-term storage, -20°C is a common recommendation.

  • The compound has a stability of at least four years when stored correctly.[6][7]

  • Protect from light and keep away from direct sunlight.[3][8]

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[3]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician immediately.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3]

Spill and Disposal Procedures

Spill Management: In case of a spill, a clear and immediate response is necessary to contain the area and prevent exposure. The following workflow outlines the appropriate steps.

Spill_Response_Workflow cluster_spill Chemical Spill Response Alert Alert Personnel & Isolate Area Assess Assess the Spill (Size, Location, Hazard) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent pads) PPE->Contain Clean Clean & Decontaminate Area (Pick up mechanically) Contain->Clean Dispose Dispose of Waste (Follow hazardous waste protocols) Clean->Dispose Report Report the Incident Dispose->Report

Workflow for handling a chemical spill.

Disposal:

  • Dispose of the substance and its container at an approved waste disposal facility.[3]

  • Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[3]

  • Do not allow the product to be released into the environment, as it is considered very toxic to aquatic life.[3]

Experimental Protocols and Data

While detailed experimental protocols for specific biological assays are beyond the scope of this safety guide, it is important to note that this compound is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[5] It is cell-permeable and has been used in both in vitro and in vivo studies to investigate Syk's role in signaling pathways.[2][6] Researchers should consult published literature for detailed methodologies related to their specific application.[2] This compound is intended for research use only and is not for human or veterinary use.[1][6]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.